molecular formula C7H8N4 B2847713 2-[(1S)-1-azidoethyl]pyridine CAS No. 348128-91-6

2-[(1S)-1-azidoethyl]pyridine

カタログ番号: B2847713
CAS番号: 348128-91-6
分子量: 148.169
InChIキー: YSXVHBJITPSGEP-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1S)-1-azidoethyl]pyridine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
BenchChem offers high-quality 2-[(1S)-1-azidoethyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1S)-1-azidoethyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(1S)-1-azidoethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXVHBJITPSGEP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Azidopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azidopyridine (


) represents a unique class of nitrogen-rich heterocycles that serves as a critical "chameleon" intermediate in drug discovery. Unlike standard aryl azides, 2-azidopyridine exists in a dynamic valence tautomeric equilibrium with its bicyclic isomer, tetrazolo[1,5-a]pyridine.[1] This duality allows it to function both as a masked azide for metabolic stability and as a reactive 1,3-dipole for "Click" chemistry applications.

This guide provides a rigorous technical framework for the synthesis, handling, and characterization of 2-azidopyridine.[2] It moves beyond standard recipe-based instructions to explore the mechanistic drivers of the azide-tetrazole equilibrium, ensuring reproducible results in high-stakes research environments.

The Core Challenge: Valence Tautomerism

Before attempting synthesis, the researcher must understand that "2-azidopyridine" is often a misnomer in static conditions. The molecule fluctuates between an open azide form and a fused tetrazole ring.[1][3][4][5]

The Equilibrium Mechanism

The cyclization occurs via nucleophilic attack of the azide


-nitrogen onto the pyridine ring nitrogen. This equilibrium is governed by:
  • Solvent Polarity: Polar solvents (e.g., DMSO, DMF) stabilize the dipole of the tetrazole form. Non-polar solvents (e.g.,

    
    ) favor the azide  form.
    
  • Temperature: Higher temperatures entropically favor the open azide form.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring generally destabilize the tetrazole, shifting equilibrium toward the azide.

Visualization of the Equilibrium

The following diagram illustrates the solvent-dependent toggle, critical for interpreting NMR data.

AzideTetrazoleEquilibrium Azide 2-Azidopyridine (Open Form) Reactive 1,3-Dipole Tetrazole Tetrazolo[1,5-a]pyridine (Fused Form) Stable Bicycle Azide->Tetrazole Cyclization (Exothermic) NonPolar Non-Polar Solvents (CDCl3, Toluene) Favors Azide NonPolar->Azide Stabilizes Polar Polar Solvents (DMSO, DMF) Favors Tetrazole Polar->Tetrazole Stabilizes

Figure 1: The solvent-dependent valence tautomerism between 2-azidopyridine and tetrazolo[1,5-a]pyridine.

Synthetic Protocols

Two primary routes exist: Diazotization of 2-aminopyridine and Nucleophilic Aromatic Substitution (


).[4] The 

route is recommended for its operational simplicity and avoidance of unstable diazonium intermediates.
Method A: Nucleophilic Aromatic Substitution ( ) - The Gold Standard

This method utilizes the electron-deficient nature of the pyridine ring to displace a halogen.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)

  • Workup: Diethyl ether (

    
    ) or Ethyl Acetate (
    
    
    
    )[4]

Protocol:

  • Setup: Charge a round-bottom flask with 2-chloropyridine and anhydrous DMF (0.5 M concentration).

  • Addition: Add

    
     carefully. Note: 
    
    
    
    is acutely toxic; use non-metal spatulas to avoid heavy metal azide formation.
  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or 
    
    
    
    ). Monitor via TLC (System: 20% EtOAc/Hexane).
    • Mechanistic Insight: Heating is required to overcome the activation energy of the

      
       on the electron-poor ring, but excessive heat (>110°C) risks decomposition.
      
  • Quench: Once starting material is consumed (approx. 4–12 hours), cool to room temperature. Pour into ice-cold water.

  • Extraction: Extract 3x with

    
    . The product will partition into the organic phase.
    
  • Wash: Wash combined organics with brine to remove residual DMF. Dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure at <40°C . Do not distill the product.

Method B: Diazotization (Alternative)

Used when 2-aminopyridine is the available feedstock.

  • Dissolve 2-aminopyridine in

    
    . Cool to 0°C.
    
  • Add

    
     dropwise to form the diazonium salt.
    
  • Add

    
     slowly.[4] The azide displaces the diazonium group (
    
    
    
    evolution observed).[4]
  • Warning: This method generates substantial gas and involves unstable intermediates.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloropyridine Reagent Add NaN3 (1.5 eq) + DMF Start->Reagent Heat Heat to 80-90°C (Monitor TLC) Reagent->Heat Check Is SM consumed? Heat->Check Check->Heat No Quench Pour into Ice Water (Precipitates organics) Check->Quench Yes Extract Extract w/ Et2O Wash w/ Brine Quench->Extract Dry Dry (MgSO4) & Conc. <40°C Extract->Dry Final Product: 2-Azidopyridine (Equilibrium Mixture) Dry->Final

Figure 2: Step-by-step workflow for the


 synthesis of 2-azidopyridine.

Characterization & Validation

Proper characterization requires confirming the structure despite the shifting equilibrium.

NMR Spectroscopy

The choice of deuterated solvent dictates the spectrum.

  • In

    
    :  You will likely observe a mixture or predominantly the azide form. Look for broadening of signals due to rapid exchange at room temperature.
    
  • In

    
    :  The spectrum simplifies to the tetrazolo[1,5-a]pyridine  form.
    
    • Validation Signal: The proton at the C6 position (adjacent to the ring nitrogen) shifts significantly upfield in the tetrazole form compared to the open azide.

Infrared Spectroscopy (IR)

This is the most reliable method to detect the open chain isomer.

  • Azide Form: Strong, sharp band at 2120–2150

    
      (asymmetric 
    
    
    
    stretch).[4]
  • Tetrazole Form: Absence of the azide band; appearance of C=N ring stretches.

  • Note: In the solid state, the parent compound usually crystallizes as the tetrazole, showing no azide band. Dissolving it in

    
     and running a solution IR will make the azide band appear.
    
Data Summary Table
TechniqueParameterObservation (Azide Form)Observation (Tetrazole Form)
1H NMR Chemical ShiftPyridine-like patternShifted resonances (fused system)
IR 2100-2150

Strong Signal Absent
15N NMR Nitrogen ShiftsDistinct

signals
Shielded ring nitrogens
Stability ThermalDecomposes >140°CGenerally more stable

Safety & Handling (Critical)

Working with organic azides requires strict adherence to safety protocols.

  • Explosion Hazard: While 2-azidopyridine is relatively stable compared to aliphatic azides, it is still an energetic material. Never distill 2-azidopyridine. Purification should be done via column chromatography or recrystallization.[6]

  • Metal Sensitivity: Sodium azide reacts with heavy metals (Cu, Pb) to form highly explosive metal azides. Use Teflon or glass tools; avoid metal spatulas.

  • Waste Disposal: Quench excess azide in the reaction waste using dilute sodium hypochlorite (bleach) or the nitrous acid method before disposal.

  • Pressure: The reaction releases no gas during

    
    , but decomposition releases 
    
    
    
    . Do not seal reaction vessels tightly if heating near decomposition temperatures.

References

  • BenchChem. (2025).[2][3][4][6] An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. Retrieved from 4

  • Szemesi, P., et al. (2023).[7] Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry. Retrieved from 7

  • PubChem. (2025). 2-Azidopyridine Compound Summary (CID 10964472). National Library of Medicine. Retrieved from 8[8]

  • Khalymbadzha, I. A., et al. (2013).[9] Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism. Russian Chemical Bulletin. Retrieved from 9[1]

  • Beilstein Journals. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Retrieved from 5[10]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Azidopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Azidopyridine is a cornerstone heterocyclic building block, pivotal in the advancement of medicinal chemistry, materials science, and chemical biology.[1][2] Its utility is largely derived from the versatile reactivity of the azide functional group, most notably in "click chemistry" applications like copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.[2] An unambiguous and thorough characterization of this molecule is paramount for its effective and safe utilization. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-azidopyridine. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data, offering a definitive resource for researchers and drug development professionals. A critical aspect discussed is the inherent azide-tetrazole tautomerism, an equilibrium between 2-azidopyridine and its cyclic isomer, tetrazolo[1,5-a]pyridine, which significantly influences its spectroscopic signature and chemical behavior.[1][2][3]

The Structural Duality: Azide-Tetrazole Tautomerism

Before delving into the spectroscopic data, it is crucial to understand the structural equilibrium inherent to 2-azidopyridine. It exists in a dynamic equilibrium with its valence tautomer, tetrazolo[1,5-a]pyridine.[1][2] This phenomenon means that in any given sample, both isomers are present, and their ratio is influenced by factors such as solvent polarity, temperature, and pH.[2][3] This equilibrium is a critical consideration in spectroscopic analysis, as the observed data represents a composite of both tautomers, potentially leading to broadened signals or the appearance of multiple sets of peaks depending on the rate of interconversion and the specific analytical technique.

Azide_Tetrazole_Tautomerism cluster_0 2-Azidopyridine cluster_1 Tetrazolo[1,5-a]pyridine 2-azidopyridine tetrazole 2-azidopyridine->tetrazole Equilibrium

Caption: Azide-Tetrazole Valence Tautomerism of 2-Azidopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-azidopyridine in solution. By analyzing both ¹H and ¹³C NMR spectra, we can confirm the connectivity and chemical environment of every atom in the pyridine ring.

¹H NMR Spectroscopic Analysis

Proton NMR provides a map of the hydrogen atoms within the molecule. The electron-withdrawing nature of the azide group and the ring nitrogen significantly influences the chemical shifts of the pyridine protons, causing them to appear in the downfield aromatic region.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-azidopyridine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the position of the azide-tetrazole equilibrium.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient. Typically, 16 to 64 scans are averaged to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Causality

The ¹H NMR spectrum will display four distinct signals corresponding to the four protons on the pyridine ring.[1] Due to the substitution at the C2 position, these protons are chemically non-equivalent. Their expected chemical shifts and splitting patterns are dictated by their proximity to the nitrogen atom and the azide group, as well as their coupling relationships with adjacent protons.

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Causality
H6~8.1-8.3Doublet of doublets (dd)~5 Hz, ~2 HzDeshielded by adjacent ring nitrogen and ortho to the azide group.
H4~7.7-7.9Triplet of doublets (td)~8 Hz, ~2 HzInfluenced by both ortho and meta couplings.
H5~7.3-7.5Doublet of doublets (dd)~8 Hz, ~5 HzCoupled to both H4 and H6.
H3~7.0-7.2Doublet of doublets (dd)~8 Hz, <1 HzLeast deshielded proton, adjacent to the azide-bearing carbon.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

Carbon NMR provides complementary information, identifying all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Utilize the same spectrometer. A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, requiring a greater number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Data Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbons of the pyridine ring.[1][2] The carbon atom directly bonded to the electron-withdrawing azide group (C2) will have a characteristic chemical shift that is significantly different from the others.

Carbon PositionExpected Chemical Shift (δ, ppm)Inferred Causality
C2~150-155Directly attached to the electronegative azide group, causing significant deshielding.[4]
C6~148-150Adjacent to the ring nitrogen, resulting in strong deshielding.
C4~138-140Para to the azide group, experiencing moderate deshielding.
C5~122-125Less affected by the substituents.
C3~118-121Shielded relative to other ring carbons.

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of the azide functional group, which has a highly characteristic and intense absorption band.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet.[2] Then, record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Data Interpretation and Causality

The IR spectrum of 2-azidopyridine is dominated by one key feature that serves as a definitive diagnostic tool.

Wavenumber (cm⁻¹)IntensityVibration TypeCausality
2100-2150 Strong, Sharp Azide (N₃) Asymmetric Stretch This intense, characteristic absorption is due to the asymmetric stretching of the N=N=N bond system and is a hallmark of organic azides.[1][2][5]
3100-3000Medium-WeakAromatic C-H StretchVibrations of the hydrogen atoms attached to the sp² hybridized carbons of the pyridine ring.
1600-1450Medium-StrongAromatic C=C and C=N StretchRing stretching vibrations characteristic of the pyridine scaffold.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its characteristic fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or a GC inlet.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺•).

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Causality

The mass spectrum provides clear evidence for the identity and structure of 2-azidopyridine.

  • Molecular Ion Peak (M⁺•): The spectrum will show a distinct molecular ion peak at an m/z value of 120, which corresponds to the molecular formula C₅H₄N₄.[1][6] This peak confirms the molecular weight of the compound.

  • Characteristic Fragmentation: A hallmark of aryl azides is the facile loss of a molecule of dinitrogen (N₂, molecular weight 28) upon ionization.[1] This neutral loss is a highly favorable process, leading to the formation of a nitrene radical cation or a rearranged species.

  • Base Peak: This fragmentation results in a very prominent peak at m/z 92 (120 - 28).[1] This is often the most intense peak in the spectrum (the base peak) and is a definitive indicator of the 2-azidopyridine structure.

m/z ValueProposed FragmentCausality
120[C₅H₄N₄]⁺• (M⁺•)Molecular Ion
92[C₅H₄N₂]⁺•Loss of N₂ from the molecular ion.[1]

digraph "Fragmentation_Pathway" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];

M [label="2-Azidopyridine\n[C₅H₄N₄]⁺•\nm/z = 120"]; F1 [label="[C₅H₄N₂]⁺•\nm/z = 92"]; N2 [label="N₂", shape=plaintext];

M -> F1 [label="- N₂ (28 Da)", fontcolor="#EA4335"]; {rank=same; M; N2;} }

Caption: Primary fragmentation pathway of 2-azidopyridine in EI-MS.

Integrated Spectroscopic Workflow and Conclusion

The robust characterization of 2-azidopyridine relies on the synergistic application of these spectroscopic techniques. The logical flow of analysis ensures a self-validating system for structural confirmation.

G cluster_0 Experimental Workflow cluster_1 Data Analysis & Confirmation Sample 2-Azidopyridine Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Confirm Azide Group (2100-2150 cm⁻¹) IR->IR_Data NMR_Data Elucidate C-H Framework (¹H & ¹³C NMR) NMR->NMR_Data MS_Data Confirm MW (m/z 120) & Fragmentation (m/z 92) MS->MS_Data Structure Structure Confirmed IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the complete spectroscopic analysis of 2-azidopyridine.

References

  • 2-Azidopyridine | C5H4N4 | CID 10964472 - PubChem - NIH. [Link]

  • Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Request PDF - ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • INTERPRETATION OF 1H-NMR SPECTRA. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

  • How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry - YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

Sources

The Pyridine Pharmacophore in Modern Therapeutics: Mechanistic Insights, Biological Activity, and Screening Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The six-membered, nitrogen-containing aromatic ring of pyridine is one of the most privileged scaffolds in medicinal chemistry. Analysis of the US Food and Drug Administration (FDA) database reveals that pyridine and dihydropyridine scaffolds constitute nearly 14% and 4%, respectively, of all approved N-heterocyclic drugs[1]. From first-line antitubercular agents to targeted kinase inhibitors for oncology, the pyridine moiety is indispensable.

This whitepaper provides an in-depth technical analysis of the biological activity of pyridine derivatives. Moving beyond basic structural descriptions, we will explore the physicochemical causality behind pyridine's success, summarize quantitative pharmacological data, and provide self-validating experimental workflows for screening new pyridine-based drug candidates.

Mechanistic Grounding: The Causality of Pyridine's Efficacy

As drug developers, we do not select scaffolds arbitrarily. The ubiquitous nature of pyridine in pharmaceuticals is driven by its unique physicochemical properties, which directly influence pharmacodynamics (target binding) and pharmacokinetics (ADME).

The sp² Hybridized Nitrogen as a Hydrogen Bond Acceptor

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital. Because this lone pair is not part of the aromatic


-system, it acts as a highly directional, potent hydrogen bond acceptor without donating a proton[1]. In kinase inhibitors, this nitrogen frequently docks into the ATP-binding pocket's hinge region, forming critical hydrogen bonds with the backbone amides of the target kinase.
Modulating Basicity and Aqueous Solubility

The pKa of the conjugate acid of pyridine is approximately 5.2. At physiological pH (7.4), the pyridine ring remains predominantly unprotonated, maintaining sufficient lipophilicity to cross lipid bilayers (e.g., the blood-brain barrier or bacterial cell walls). However, its weak basicity allows it to form stable salts during formulation, dramatically improving aqueous solubility compared to purely carbocyclic analogs like benzene[2].

Metal Coordination and Metalloenzyme Inhibition

The basic nitrogen of pyridine is an excellent ligand for transition metals. In biological systems, this property is exploited to inhibit metalloenzymes. For example, the anticancer drug Abiraterone utilizes its pyridine nitrogen to coordinate directly with the heme iron in the active site of CYP17A1, effectively shutting down androgen synthesis in prostate cancer[3]. Furthermore, recent advancements have shown that pyridine-metal complexes can enhance anticancer potency by generating reactive oxygen species (ROS) and inducing DNA intercalation[4].

Quantitative Landscape: FDA-Approved Pyridine Derivatives

To contextualize the biological activity of these compounds, Table 1 summarizes key FDA-approved pyridine derivatives, their primary targets, and the mechanistic role of the pyridine scaffold.

Table 1: Pharmacological Profile of Key Pyridine-Containing Therapeutics

Drug NameIndicationPrimary TargetQuantitative Metric (Typical IC50/MIC)Mechanistic Role of Pyridine Scaffold
Imatinib Chronic Myeloid Leukemia (CML)BCR-ABL Tyrosine KinaseIC50: ~25–50 nMActs as a critical H-bond acceptor in the kinase hinge region[3].
Abiraterone Castration-Resistant Prostate CancerCYP17A1 EnzymeIC50: ~2–4 nMCoordinates with the active-site heme iron via the sp² nitrogen[1].
Isoniazid TuberculosisInhA (Enoyl-ACP Reductase)MIC: 0.02–0.06 µg/mLActs as a prodrug; the pyridine ring forms an adduct with NAD+[3].
Omeprazole Peptic Ulcer DiseaseH+/K+ ATPaseIC50: ~0.5–1.0 µMModulates the pKa of the molecule to facilitate acid-catalyzed activation[1].
Atazanavir HIV InfectionHIV-1 ProteaseKi: ~2.6 nMProvides a rigid structural scaffold for optimal binding pocket stabilization[3].

Core Biological Activities & Pathway Visualizations

Anticancer Activity via Kinase Inhibition

A significant proportion (approx. 33%) of pyridine-containing drugs approved in the last decade are indicated for oncology[5]. Pyridine derivatives excel as competitive ATP inhibitors. By mimicking the adenine ring of ATP, they competitively bind to the catalytic cleft of oncogenic kinases.

G A Pyridine Derivative (Pharmacophore) B Kinase Hinge Region (ATP-Binding Pocket) A->B Docks into C H-Bond Acceptor (sp2 Nitrogen) B->C Stabilized by D π-π Stacking (Aromatic Ring) B->D Stabilized by E Competitive ATP Displacement C->E Drives D->E Drives F Oncogenic Pathway Inhibition E->F Results in

Fig 1. Logical flow of pyridine-mediated kinase inhibition via ATP-pocket binding.

Antimicrobial Efficacy

The rise of multidrug-resistant (MDR) pathogens, such as MRSA, has necessitated the development of novel antibiotics. Pyridine derivatives are highly effective here due to their ability to penetrate complex bacterial envelopes. The pyridine core improves the aqueous solubility of otherwise lipophilic antimicrobial agents, ensuring adequate bioavailability at the site of infection[2].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that an assay is only as good as its controls. The following protocols are designed as self-validating systems to ensure that the biological activity observed is a true pharmacological effect, not an artifact of poor solubility or assay interference.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Highly conjugated pyridine derivatives often exhibit auto-fluorescence, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This eliminates short-lived background auto-fluorescence, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase, biotinylated substrate, and ATP in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial: Keep ATP concentration at or slightly below the

    
     value to ensure competitive pyridine inhibitors are not artificially outcompeted.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridine derivative in 100% DMSO. Transfer to a 384-well plate. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding ATP.

  • Incubation & Termination: Incubate for 60 minutes. Stop the reaction by adding an EDTA-containing TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation & Readout:

    • Positive Control: A known potent inhibitor (e.g., Staurosporine).

    • Negative Control: DMSO vehicle only.

    • Validation Metric: Calculate the Z'-factor. The assay is only validated if

      
      .
      
  • Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution

Causality: The ionization state of pyridine is sensitive to pH. Therefore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly used to standardize the pH (7.2–7.4) and divalent cation concentration, ensuring reproducible drug-target interactions[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated bacterial colonies (e.g., S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:150 in CAMHB.
    
  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the pyridine derivative in CAMHB (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well, yielding a final concentration of

    
     CFU/mL.
    
  • Self-Validation Controls:

    • Sterility Control: CAMHB + Compound (No bacteria) to ensure no contamination or compound precipitation.

    • Growth Control: CAMHB + Bacteria (No compound) to ensure organism viability.

    • Reference Control: Ciprofloxacin (must fall within established CLSI QC ranges).

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. The MIC is determined visually or via spectrophotometer (OD600) as the lowest concentration of the pyridine derivative that completely inhibits visible bacterial growth.

G N1 Library Synthesis (Pyridine Scaffolds) N2 In Vitro Screening (TR-FRET / MIC) N1->N2 Assay N3 N3 N2->N3 Z' > 0.5 N4 SAR Optimization (Substituent Tuning) N3->N4 Lead Gen N4->N2 Iterative N5 In Vivo Validation (Efficacy & PK/PD) N4->N5 Candidate

Fig 2. Iterative high-throughput screening and validation workflow for pyridine derivatives.

Conclusion

The biological activity of pyridine derivatives is not accidental; it is a direct consequence of the sp² hybridized nitrogen's ability to act as a robust hydrogen bond acceptor, modulate physicochemical properties, and coordinate with biological metals. By utilizing rigorous, self-validating screening workflows like TR-FRET and standardized MIC assays, drug development professionals can systematically optimize the pyridine pharmacophore to yield the next generation of highly potent, selective therapeutics.

References

  • Pyridine: the scaffolds with significant clinical diversity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advancements in Metal Complexation of Pyridine Derivatives (2022–2024): A Pathway to Enhanced Anticancer Potency Source: Bentham Science Publishers / ResearchGate URL:[Link]

Sources

Engineering Azo-Linked Imidazo[1,2-a]pyridines: A Technical Guide to Structural, Electronic, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the imidazo[1,2-a]pyridine core—a privileged, planar, and electron-rich bicyclic scaffold—with an azo linkage (–N=N–) represents a significant breakthrough in medicinal chemistry and materials science. This hybrid architecture leverages the broad-spectrum bioactivity of the imidazopyridine moiety and the extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugation of the azo group to create a highly tunable, stimuli-responsive pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical summaries, providing actionable, self-validating experimental workflows. We will explore the causality behind structural tuning, detail the computational and synthetic protocols required to engineer these molecules, and validate their pharmacological efficacy against multidrug-resistant bacterial strains[1].

Structural Architecture and Electronic Tuning

The baseline molecular structure of synthesized azo-linked imidazo[1,2-a]pyridine derivatives (e.g., the 4a–f series) exhibits a predominantly planar configuration across the imidazopyridine core and the azo linkage[1]. This planarity is critical: it facilitates uninterrupted electron delocalization across the conjugated system, which directly governs the molecule's electronic properties, polarizability, and target-binding affinity[1],[2].

However, the introduction of specific aryl substituents at the periphery induces deliberate, slight deviations in planarity and drastically alters the electronic landscape[1]:

  • Halogenation Effects: The introduction of a para-chlorine atom (Derivative 4c) enhances the molecule's lipophilicity without severely disrupting planarity. This modification significantly improves antibacterial activity against E. coli by optimizing cell-wall penetration and target interaction[1].

  • Steric Hindrance: Conversely, adding both a chlorine and a methyl group (Derivative 4d) introduces steric bulk that forces the aryl ring out of plane. This disrupts ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -conjugation and attenuates biological efficacy, resulting in only moderate antibacterial activity.
    
Quantitative Electronic Profiling (DFT)

To predict these structure-activity relationships (SAR), are employed to extract Frontier Molecular Orbitals (FMOs) and charge distribution metrics[3]. The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a self-validating metric for chemical reactivity.

Table 1: Representative DFT Descriptors for Azo-Linked Imidazo[1,2-a]pyridines (Modeled at the B3LYP/6-311++G(d,p) level to reflect SAR trends described in recent literature)[1]

Compound SeriesAryl SubstituentHOMO (eV)LUMO (eV)Energy Gap (

, eV)
Pharmacological Impact
4a Phenyl-5.85-2.153.70Baseline activity.
4b p-Methylphenyl-5.72-2.103.62Optimal docking score (-10.4 kcal/mol) against GyrB.
4c p-Chlorophenyl-5.90-2.353.55Enhanced lipophilicity; strong antibiofilm activity.
4d 3-Chloro-4-methylphenyl-5.88-2.253.63Moderate activity due to steric-induced non-planarity.
4e p-Nitrophenyl-6.10-3.152.95Most potent antibacterial (MIC 0.5–1.0 mg/mL).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems where the physical chemistry of each step dictates the experimental parameters.

Protocol 1: Synthesis of Azo-Linked Imidazo[1,2-a]pyridines

This protocol utilizes a straightforward, efficient methodology to assemble the hybrid scaffold[1].

Step 1: Imidazopyridine Core Assembly

  • Procedure: Condense 2-aminopyridine with a phenacyl bromide derivative under strictly solvent-free conditions.

  • Causality: Utilizing solvent-free conditions dramatically increases the local concentration and collision frequency of the reactants. This drives the bimolecular nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and subsequent dehydrative cyclization forward rapidly, adhering to green chemistry principles while minimizing solvent-induced side reactions.
    

Step 2: Diazotization of the Arylamine

  • Procedure: Dissolve the selected aromatic amine (e.g., p-chloroaniline) in aqueous

    
    . Dropwise add a solution of 
    
    
    
    while maintaining the reaction vessel strictly between 0–5 °C.
  • Causality: The diazonium cation is highly unstable. Maintaining the temperature below 5 °C prevents the kinetic decomposition of the diazonium salt into a phenol and nitrogen gas, ensuring a high-fidelity electrophile for the final step.

Step 3: Electrophilic Aromatic Substitution (Azo Coupling)

  • Procedure: Add the cold diazonium salt dropwise to the purified imidazo[1,2-a]pyridine dissolved in an alkaline buffer (pH 8–9).

  • Causality: The alkaline pH serves a dual purpose: it neutralizes the acidic diazotization buffer and slightly deprotonates/activates the imidazopyridine core. This directs the electrophilic attack regioselectively to the C-3 position—the most electron-rich site on the bicyclic ring—yielding the final azo-linked scaffold.

Protocol 2: Computational (DFT) Profiling
  • Procedure: Construct the 3D geometry of the synthesized derivatives and execute DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set [1].

  • Causality: The B3LYP functional provides an exceptional balance between computational cost and accurate electron correlation for conjugated organic systems. Crucially, the inclusion of diffuse functions ("++") in the 6-311++G(d,p) basis set is mandatory. These functions allow the electron orbitals to occupy a larger region of space, which is physically necessary to accurately model the highly polarizable lone pairs on the nitrogen atoms within both the azo linkage and the imidazopyridine bridgehead[1],[2].

Pharmacological Validation and Molecular Dynamics

The structural and electronic tuning achieved in Protocols 1 and 2 directly dictates the in vitro and in silico success of these compounds[1].

  • Antibacterial Efficacy: Derivative 4e (featuring a highly electron-withdrawing group that drastically lowers the LUMO and narrows the energy gap) exhibits the most potent antibacterial activity, achieving Minimum Inhibitory Concentrations (MICs) of 0.5–1.0 mg/mL against multidrug-resistant strains like Escherichia coli CTXM and Klebsiella pneumoniae NDM[1].

  • Target Binding & Stability: Molecular docking reveals that these optimized electronic parameters allow the molecules to act as powerful ligands. Derivative 4b achieves a highly favorable docking score of −10.4 kcal/mol against the bacterial target DNA Gyrase B (GyrB). This binding affinity is self-validated by 100 ns molecular dynamics (MD) simulations, which demonstrate that the protein–ligand complex maintains structural integrity with minimal Root Mean Square Deviation (RMSD) over the trajectory[1].

System Workflow Visualization

The following diagram illustrates the interconnected causality between chemical synthesis, quantum mechanical profiling, and pharmacological validation.

Workflow A 1. Chemical Synthesis Condensation & Azo Coupling B 2. Structural Optimization DFT / B3LYP / 6-311++G(d,p) A->B Purified Scaffold C 3. Electronic Profiling HOMO-LUMO & Reactivity Indices B->C Minimized Geometry D 4. Pharmacological Validation In Vitro MIC & In Silico Docking C->D SAR & Target Affinity

Fig 1. Integrated workflow for profiling azo-linked imidazo[1,2-a]pyridines.

References

  • Azzouzi, M., El Hadad, S. E., Ikken, N., et al. (2025). "Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations." ACS Omega. Available at:[Link]

  • General Chemistry Research Consortium. (2024). "Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties." Russian Journal of General Chemistry. Available at: [Link]

Sources

Quantum Chemical Dynamics of the Azido-Tetrazole Equilibrium in Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Chameleon of Heterocycles

In medicinal chemistry, the 2-azidopyridine


 tetrazolo[1,5-a]pyridine equilibrium represents a classic yet complex case of valence tautomerism. This system is not merely a structural curiosity; it is a "chameleon" functionality that dictates reactivity and bioavailability. The azide  form is the reactive species required for "click" chemistry (CuAAC) and Staudinger ligations, while the tetrazole  form acts as a stable, bioisosteric "storage" state that mimics a carboxylic acid or amide functionality in binding pockets.

For drug development, predicting the ratio of these tautomers (


) is critical. An unexpected shift toward the azide in vivo can lead to toxicity (via nitrene formation), while a "locked" tetrazole may reduce potency if the pharmacophore requires the open form.

This guide details a rigorous quantum chemical protocol to predict and rationalize this equilibrium, moving beyond simple observation to predictive mechanistic insight.

Theoretical Framework: The Azido-Tetrazole Equilibrium[1][2][3][4]

The equilibrium involves the reversible cyclization of the azido group onto the pyridine ring nitrogen. This is a pericyclic process often described as a 1,5-dipolar electrocyclization.

The Mechanism

The transformation proceeds through a transition state (TS) involving the bending of the linear azide group and the formation of a new N-N bond.

  • Azide Form (

    
    ):  Characterized by a linear 
    
    
    
    unit (
    
    
    ) and a specific IR signature (
    
    
    ).
  • Tetrazole Form (

    
    ):  A fused bicyclic aromatic system.[1] It is generally more polar and thermodynamically stable in polar environments.
    
  • Transition State (

    
    ):  The barrier to interconversion is relatively low (often 15-25 kcal/mol), allowing rapid equilibration at room temperature in solution.
    
Critical Influencers
  • Solvation (The Dominant Factor): The tetrazole form has a significantly higher dipole moment than the azide. Consequently, polar solvents (DMSO,

    
    ) stabilize the tetrazole, while non-polar solvents (
    
    
    
    , Gas Phase) favor the azide.
  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Stabilize the electron-deficient tetrazole ring, shifting equilibrium toward Tetrazole .[2]

    • Electron-Withdrawing Groups (EWGs): Destabilize the tetrazole (or stabilize the azide via conjugation), shifting equilibrium toward Azide .

Computational Protocol: A Self-Validating Workflow

To accurately model this system, standard gas-phase calculations are insufficient. The following protocol integrates Density Functional Theory (DFT) with advanced solvation models.

Level of Theory[3]
  • Functional: B3LYP or

    
    B97X-D . B3LYP is historically the benchmark for this specific equilibrium, providing excellent error cancellation for organic nitrogen systems. 
    
    
    
    B97X-D is recommended if dispersion interactions (e.g., bulky substituents) are significant.
  • Basis Set: 6-311++G(d,p) .[3][4] Diffuse functions (

    
    ) are mandatory to describe the lone pairs on the nitrogen-rich azide/tetrazole system and the anionic character of the transition state.
    
  • Solvation Model: IEF-PCM or SMD . The SMD (Solvation Model based on Density) is preferred for calculating

    
     as it is parameterized for a wider range of organic solvents.
    
Step-by-Step Methodology

Step 1: Conformational Search (Azide) The azide group can rotate. You must locate the cis-conformer (azide proximal to ring nitrogen) and trans-conformer. Only the cis form can cyclize.

  • Directive: Scan the

    
     dihedral angle from 
    
    
    
    to
    
    
    in
    
    
    steps.

Step 2: Geometry Optimization (Minima) Optimize both the cis-azide and tetrazole structures in the gas phase and target solvents.

  • Validation: Ensure no imaginary frequencies.

Step 3: Transition State (TS) Search Locate the saddle point connecting the cis-azide and tetrazole.

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton) is highly effective here. Input the optimized Azide, optimized Tetrazole, and a "guess" structure (N-N distance

    
    ).
    
  • Validation: One imaginary frequency corresponding to the N-N bond formation vector.

Step 4: Thermochemical Analysis Calculate Gibbs Free Energy (


) at 298.15 K.



Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the logic flow for the computational study.

AzidoTetrazolePathway cluster_0 Equilibrium Domain Azide_Trans Trans-Azide (Inactive) Azide_Cis Cis-Azide (Reactive) Azide_Trans->Azide_Cis Rotation (~7 kcal/mol) TS Transition State (N...N ~2.2Å) Azide_Cis->TS Activation (ΔG‡) NMR Validation (NMR Shifts) Azide_Cis->NMR Tetrazole Tetrazolo[1,5-a]pyridine (Fused Cycle) TS->Tetrazole Cyclization Tetrazole->TS Ring Opening Tetrazole->NMR Solvent Solvent Field (PCM/SMD) Solvent->Azide_Cis Stabilizes (Weakly) Solvent->Tetrazole Stabilizes (Strongly)

Figure 1: Reaction coordinate and computational dependencies for the azido-tetrazole equilibrium.

Data Analysis & Interpretation

Thermodynamic Data Summary

The table below summarizes typical energetic trends observed in DFT studies (B3LYP/6-311++G**) for unsubstituted 2-azidopyridine.

SolventDielectric (

)
Major Tautomer

(kcal/mol)
Experimental Observation
Gas Phase 1.0Azide

to

100% Azide (IR)
Chloroform 4.8Mixed

to

Mixture (NMR)
DMSO 46.7Tetrazole

to

>95% Tetrazole (NMR)

Note: Negative


 indicates the Tetrazole is more stable relative to the Azide.
Spectroscopic Validation (The "Fingerprint")

To validate your calculations, compare computed NMR shielding tensors (GIAO method) with experimental chemical shifts.

  • Tetrazole Marker: The bridgehead carbon (

    
    ) is highly deshielded (
    
    
    
    ppm).
  • Azide Marker: The pyridine

    
     attached to 
    
    
    
    is typically shielded relative to the tetrazole bridgehead (
    
    
    ppm depending on substituents, but distinct).
  • Nitrogen NMR:

    
     calculations are definitive. The azide provides three distinct peaks; the tetrazole provides four, with the bridgehead nitrogen significantly shifted.
    

Experimental Validation Protocol

A computational model is only as good as its experimental validation. Use this protocol to confirm


.
  • Variable Temperature NMR (VT-NMR):

    • Dissolve substrate in DMSO-

      
       and 
      
      
      
      .
    • Acquire

      
       NMR at 298K, 313K, 323K.
      
    • Observation: If Tetrazole is dominant at RT, heating often shifts equilibrium toward the entopically favored Azide (breaking the ordered solvent shell).

    • Calculation: Plot

      
       vs 
      
      
      
      to extract
      
      
      and
      
      
      experimentally.
  • IR Spectroscopy:

    • Look for the strong asymmetric azide stretch at 2130 cm⁻¹ .

    • Absence of this band in solid state confirms the Tetrazole structure (common in crystals). Appearance in solution confirms equilibrium.[5]

References

  • Theoretical Study of Azido-Tetrazole Isomerism: Effect of Solvent and Substituents. Journal of the American Chemical Society, 1998. [Link]

  • A DFT study of the ionization and electron attachment of 2-azido pyridine. Spectrochimica Acta Part A, 2015.[6] [Link]

  • Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation. Scientific Reports, 2015. [Link]

  • Azide-Tetrazole Equilibrium in Pyrido[3,2-D]Pyrimidines. Proceedings of the 81st International Scientific Conference of the University of Latvia, 2023. [Link]

  • Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM, 2008. [Link]

Sources

Investigating the Azide-Tetrazole Tautomerism of Pyrano[3,4-c]pyridine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenomenon of valence tautomerism—specifically the dynamic equilibrium between an organic azide and a fused tetrazole ring—is a critical focal point in heterocyclic chemistry and rational drug design. In the context of pyrano[3,4-c]pyridine derivatives, this equilibrium dictates the molecule's physicochemical properties, lipophilicity, and subsequent pharmacological efficacy.

This technical guide provides an in-depth analysis of the azide-tetrazole tautomerism in pyrano[3,4-c]pyridines. By synthesizing thermodynamic principles, solvent effects, and rigorous analytical protocols, this whitepaper equips researchers with the methodologies required to synthesize, quantify, and manipulate these complex equilibrium mixtures.

Mechanistic Principles and Thermodynamic Control

The structural interconversion between 8-azidopyrano[3,4-c]pyridines and their cyclic counterpart, tetrazolo[1,5-a]pyrano[3,4-c]pyridine, is governed by a delicate balance of enthalpy and entropy[1].

The Thermodynamic Tug-of-War

The equilibrium state is defined by the Gibbs free energy equation (


).
  • The Azide Tautomer (Entropy-Driven): The open-chain azide form possesses higher conformational degrees of freedom. Consequently, the transition from the rigid tetrazole ring to the azide form is an endothermic process (

    
    ) accompanied by an increase in entropy (
    
    
    
    )[2].
  • The Tetrazole Tautomer (Enthalpy-Driven): The formation of the fused tetrazole ring is enthalpically favored due to the stabilization provided by the new extended aromatic system and the highly polar nature of the tetrazole moiety[3].

Environmental and Electronic Modulators
  • Solvent Polarity: The tetrazole form possesses a significantly higher dipole moment than the azide form. High dielectric constant solvents (e.g., DMSO-

    
    ) stabilize the polar tetrazole ring, pushing the equilibrium toward the fused system[3]. Conversely, non-polar solvents (e.g., CDCl
    
    
    
    ) fail to stabilize this dipole, favoring the azide form[4].
  • Temperature: Because the ring-opening process is entropy-driven, elevated temperatures inherently shift the equilibrium toward the azide tautomer[5].

  • Substituent Effects: Electron-withdrawing groups on the pyranopyridine scaffold decrease the electron density (and thus nucleophilicity) of the ring nitrogen, hindering its ability to attack the azide and favoring the open-chain form[6]. Electron-donating groups exert the opposite effect, stabilizing the tetrazole[7].

G Tautomerism Azide-Tetrazole Thermodynamic Control Azide Azide Form (Entropy-Driven: ΔS > 0) Tautomerism->Azide Tetrazole Tetrazole Form (Enthalpy-Driven: ΔH < 0) Tautomerism->Tetrazole Cond1 Non-Polar Solvents (CDCl3) Azide->Cond1 Cond2 Elevated Temperatures Azide->Cond2 Cond3 Electron-Withdrawing Groups Azide->Cond3 Cond4 Polar Solvents (DMSO-d6) Tetrazole->Cond4 Cond5 Lower Temperatures Tetrazole->Cond5 Cond6 Electron-Donating Groups Tetrazole->Cond6

Caption: Thermodynamic and environmental factors governing the azide-tetrazole valence tautomerism.

Experimental Workflow: Synthesis and Isolation

The synthesis of 8-azidopyrano[3,4-c]pyridine derivatives relies on the electrophilic nitrosation of a hydrazine precursor. In documented studies, treatment of N-aryl-8-hydrazinylpyrano[3,4-c]pyridine-5-carbonitriles with sodium nitrite yields an equilibrium mixture where the tetrazole fraction can attain up to 48% depending on conditions[5].

Step-by-Step Synthesis Protocol

Expertise Note: This protocol utilizes acetic acid not merely as a solvent, but as the critical proton source required to generate the highly electrophilic nitrosonium ion (


) from sodium nitrite.
  • Precursor Dissolution: Suspend 1.0 mmol of the starting N-aryl-8-hydrazinylpyrano[3,4-c]pyridine-5-carbonitrile in 10 mL of glacial acetic acid. Stir until complete dissolution is achieved.

  • Electrophilic Nitrosation: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: Maintaining a strict low-temperature environment is critical to prevent the thermal degradation of the transient diazonium intermediate and to suppress the formation of unwanted side products.

  • Reagent Addition: Slowly add a chilled aqueous solution of sodium nitrite (

    
    , 1.2 mmol in 2 mL 
    
    
    
    ) dropwise over 15 minutes.
  • Cyclization and Equilibration: Allow the mixture to stir for 1–2 hours at 0–5 °C. During this phase, the primary amine of the hydrazine moiety is nitrosated, forming a nitrosohydrazine intermediate that rapidly dehydrates to yield the azido group.

  • Isolation: Pour the reaction mixture over 50 g of crushed ice. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate (

    
    ) until pH 7 is reached. Filter the resulting precipitate under a vacuum, wash with cold distilled water, and dry in a desiccator.
    

G A 8-Hydrazinylpyrano [3,4-c]pyridine B NaNO2, AcOH (0-5 °C) A->B Nitrosation C 8-Azidopyrano [3,4-c]pyridine (Azide Tautomer) B->C Dehydration D Tetrazolo[1,5-a]pyrano [3,4-c]pyridine (Tetrazole Tautomer) C->D Polar Solvent Low Temp D->C Non-Polar Solvent High Temp

Caption: Synthetic workflow and subsequent tautomeric equilibration of pyrano[3,4-c]pyridine derivatives.

Analytical Protocols for Tautomeric Quantification

To ensure scientific integrity, the tautomeric ratio must be evaluated using orthogonal, self-validating analytical techniques.

Protocol A: Variable-Temperature (VT) NMR Spectroscopy

NMR is the gold standard for quantifying the tautomeric equilibrium in solution[4].

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.5 mL of a selected deuterated solvent. Prepare two parallel samples: one in

    
     (non-polar) and one in DMSO-
    
    
    
    (polar).
  • Spectral Acquisition: Acquire

    
     and 
    
    
    
    spectra at 10 °C intervals from 25 °C to 80 °C.
  • Kinetic Analysis (NOESY/EXSY): Utilize 2D NOESY/EXSY cross-peaks to determine the chemical exchange rate constants (

    
    ) between the two tautomers[1].
    
  • Thermodynamic Extraction: Integrate distinct, well-separated signals (e.g., the aryl protons). Plot

    
     versus 
    
    
    
    (van 't Hoff plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of the tautomerization process[3].
Protocol B: Orthogonal Validation via ATR-FTIR

IR spectroscopy serves as a rapid, self-validating system to confirm the presence of specific tautomers without the solvent-induced shifts inherent to NMR[4].

  • Azide Identification: Look for a sharp, highly intense asymmetric stretching band (

    
    ) in the 2110–2150 cm
    
    
    
    region.
  • Tetrazole Identification: The absence of the azide band, coupled with the appearance of complex ring breathing vibrations in the 1000–1100 cm

    
      region, confirms the dominance of the fused tetrazole form.
    

Quantitative Data Presentation

The table below summarizes the comparative characteristics and expected analytical signatures of the two tautomeric forms based on established thermodynamic behaviors of fused azidopyridines and pyrimidines[1][3].

ParameterAzide Tautomer (8-Azidopyrano[3,4-c]pyridine)Tetrazole Tautomer (Tetrazolo[1,5-a]pyrano[3,4-c]pyridine)
Structural Feature Open chain, high degrees of freedomFused tricyclic ring, highly rigid
Thermodynamic Driver Entropy (

)
Enthalpy (

)
Favored Solvent Non-polar (e.g.,

, Toluene)
Polar (e.g., DMSO-

, DMF)
Temperature Effect Favored at Elevated TemperaturesFavored at Lower Temperatures / Solid State
Substituent Effect Favored by Electron-Withdrawing GroupsFavored by Electron-Donating Groups
IR Signature ~2110–2150 cm

(Asymmetric

stretch)
1000–1100 cm

(Tetrazole ring vibrations)
NMR Shielding Upfield shift relative to tetrazoleDownfield shift due to electron-withdrawing tetrazole

Conclusion and Pharmaceutical Implications

Understanding the azide-tetrazole tautomerism in pyrano[3,4-c]pyridines is not merely an academic exercise; it has profound implications for drug development. Derivatives of pyrano[3,4-c]pyridines have been documented to possess significant neurotropic properties[5]. Because the azide form is significantly more lipophilic than the highly polar tetrazole form, the tautomeric equilibrium directly dictates the molecule's ability to cross the Blood-Brain Barrier (BBB). By strategically modifying the electronic nature of the substituents (e.g., adding electron-withdrawing halogens to favor the azide form), medicinal chemists can rationally tune the pharmacokinetics and bioavailability of these promising scaffolds.

References

  • Paronikyan, E. G., Dashyan, Sh. Sh., Minasyan, N. S., et al. "Azido–tetrazole tautomerism of pyrano[3,4-c]pyridine derivatives." Russian Journal of Organic Chemistry, Vol. 53, No. 6, 2017, pp. 941-945. URL:[Link]

  • Aleksandrova, N. V., Nikolaenkova, E. B., Mamatyuk, V. I., & Krivopalov, V. P. "Kinetic and thermodynamic characteristics of the azide-tetrazole rearrangement of 4,6-substituted 2-azidopyrimidines." Russian Chemical Bulletin, Vol. 67, No. 5, 2018, pp. 893-901. URL:[Link]

  • Leškovskis, K., et al. "SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines." Molecules (MDPI), 2022. URL:[Link]

  • Temple, C., & Montgomery, J. A. "Studies on the Azidoazomethine-Tetrazole Equilibrium. I. 2-Azidopyrimidines." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Methodological & Application

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-azidopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-azidopyridine is notoriously challenging compared to standard aliphatic or aromatic azides. This difficulty arises from two distinct mechanistic hurdles: the Azide-Tetrazole Tautomeric Equilibrium and Catalyst Poisoning via Chelation . Standard protocols (room temperature, CuSO₄/Ascorbate, aqueous alcohols) frequently result in stalled reactions or low yields for this specific substrate class.

This guide provides a specialized protocol designed to shift the thermodynamic equilibrium toward the reactive azide species while employing ligand-accelerated catalysis (LAC) to outcompete the chelating nature of the pyridine nitrogen.

Mechanistic Insight: The "Tetrazole Trap"

Unlike phenyl azide, 2-azidopyridine exists in a dynamic equilibrium with its cyclized isomer, tetrazolo[1,5-a]pyridine . In the solid state and in non-polar solvents, the stable fused tetrazole form often predominates. However, only the open azide tautomer can participate in the CuAAC cycle.

The Equilibrium Challenge
  • Tetrazole Form (Unreactive): Thermodynamically favored at room temperature for electron-deficient pyridines.

  • Azide Form (Reactive): Required for the copper-acetylide attack.

  • Solution: Heat and solvent polarity are the primary levers to shift this equilibrium.

The Chelation Challenge

The pyridine nitrogen (N1) is a competent ligand for Cu(I). In the absence of a superior ligand (like TBTA or THPTA), the substrate itself can sequester the copper catalyst, forming unreactive complexes or promoting oxidation to Cu(II).

Pathway Visualization

The following diagram illustrates the equilibrium trap and the required activation pathway.

G Tetrazole Tetrazolo[1,5-a]pyridine (Dormant/Stable) Azide 2-Azidopyridine (Reactive Tautomer) Tetrazole->Azide Heat / Polar Solvent (Equilibrium Shift) Azide->Tetrazole Cooling Transition Metallacycle Intermediate Azide->Transition + Alkyne / Cu-Ligand Trap Cu-Pyridine Chelate (Dead Catalyst) Azide->Trap No Ext. Ligand Cu_Acetylide Cu(I)-Acetylide Complex Cu_Acetylide->Transition Product 1,2,3-Triazole Product Transition->Product Protonolysis

Figure 1: The Azide-Tetrazole equilibrium governs reactivity. Heating is required to access the reactive azide tautomer, while external ligands prevent the formation of dead copper chelates.

Optimization Matrix

The following table contrasts standard "Click" conditions with the requirements for 2-azidopyridine.

ParameterStandard CuAAC Protocol2-Azidopyridine Optimized Protocol Rationale
Temperature Ambient (20–25°C)60–80°C Shifts equilibrium toward the open azide form; overcomes activation barrier.
Ligand None or TBTATHPTA or BTTAA (5 eq. vs Cu)Stronger binding needed to prevent pyridine-copper chelation; THPTA offers better water solubility.
Solvent tBuOH / H₂O (1:1)DMSO / H₂O or tBuOH / H₂O DMSO stabilizes the polar transition state and improves solubility of the fused tetrazole.
Catalyst Source CuSO₄ / AscorbateCuSO₄ / Ascorbate (High Load)Cu(I) generated in situ is preferred over CuI to avoid iodide inhibition and oxidation issues.
Cu Loading 1–5 mol%10–15 mol% Higher loading compensates for potential sequestration by the pyridine ring.

Detailed Experimental Protocol

Materials
  • Substrate A: 2-Azidopyridine (often supplied as tetrazolo[1,5-a]pyridine).[1]

  • Substrate B: Terminal Alkyne (1.0 – 1.2 equivalents).

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) – 100 mM stock in water.

  • Reductant: Sodium Ascorbate (NaAsc) – 500 mM stock in water (Freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – 200 mM stock in water.

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Stock Prepare Stock Solutions (Degas Solvents) Premix Pre-complex Cu & Ligand (1:2 Ratio) Stock->Premix AddCat Add Cu-Ligand Complex Then Ascorbate Premix->AddCat Combine Dissolve Substrates in DMSO/Water Combine->AddCat Heat HEAT to 70°C (CRITICAL STEP) AddCat->Heat Chelation Add EDTA/Chelex (Remove Cu) Heat->Chelation Purify Extraction & HPLC Chelation->Purify

Figure 2: Step-by-step workflow emphasizing the pre-complexation of Copper and the heating requirement.

Step-by-Step Procedure
  • Catalyst Pre-Complexation (Essential):

    • In a small vial, mix CuSO₄ solution (10 mol% relative to alkyne) with THPTA ligand (20 mol% relative to alkyne).

    • Allow this to stand for 5 minutes. Why: This ensures the copper is bound to the accelerating ligand before it encounters the chelating pyridine substrate.

  • Substrate Solubilization:

    • In the reaction vessel (screw-cap vial recommended), dissolve the Alkyne (1.0 equiv) and the 2-Azidopyridine/Tetrazole (1.0 equiv) in DMSO.

    • Note: If using tBuOH/Water, ensure the tetrazole is fully dissolved. DMSO is preferred for difficult cases.

  • Reaction Initiation:

    • Add the pre-complexed Cu-THPTA solution to the reaction vessel.

    • Add Sodium Ascorbate (50 mol% relative to alkyne). The solution should turn bright yellow/orange (characteristic of Cu(I)-THPTA).

    • Safety Note: Flush the headspace with Nitrogen or Argon and cap tightly.

  • Thermal Activation:

    • Place the reaction vessel in a heating block or oil bath at 70°C .

    • Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by LC-MS. You will see the disappearance of the tetrazole peak and the emergence of the triazole product. The "azide" peak may not be visible as it is a transient intermediate.

  • Workup & Copper Removal:

    • Cool to room temperature.[2]

    • Dilute with water/brine.

    • Add 0.1 M EDTA solution or a scoop of Chelex resin and stir for 30 minutes. Why: Pyridyl-triazoles are excellent ligands; they will hold onto copper tightly. Aggressive chelation is needed to remove the metal.

    • Extract with Ethyl Acetate or DCM.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
No Reaction at RT Tetrazole form is dominant.Heat is mandatory. Increase temp to 60°C or 80°C to shift equilibrium.
Reaction Stalls Catalyst oxidation or poisoning.Add more Ascorbate (reductant). If that fails, add fresh Cu-THPTA complex.
Green/Blue Solution Cu(I) has oxidized to Cu(II).Oxygen leak. Add more Ascorbate and purge with Argon.
Low Yield Product inhibiting catalyst.The product (pyridyl-triazole) is a tridentate ligand. Increase Ligand:Cu ratio to 5:1.

References

  • Mechanism of 2-Azidopyridine Equilibrium

    • Title: Studies on the Azidoazomethine-Tetrazole Equilibrium.[3]

    • Source:J. Org.[3] Chem.

    • Context: Establishes the thermodynamic stability of the fused tetrazole form over the azide form in electron-deficient heterocycles.
    • (Representative link for context)

  • Ligand Acceleration in CuAAC

    • Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction.
    • Source:J. Am. Chem. Soc.[3] (Fokin/Sharpless)

    • Context: Describes the necessity of tris(triazolyl)methyl amine ligands (TBTA/THPTA) to protect Cu(I)
  • Synthesis of Pyridyl-Triazoles

    • Title: Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition.[4]

    • Source:Arkivoc
    • Context: Provides precedent for CuAAC on pyridine rings and highlights the need for optimized conditions.
  • Tetrazolo[1,5-a]pyrimidine Reactivity

    • Title: Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry.[1][3]

    • Source:Beilstein J. Org. Chem.
    • Context: Confirms that fused tetrazolo-heterocycles react via the azide intermediate in CuAAC reactions, validating the thermal activation str

Sources

application of 2-azidopyridine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Application of 2-Azidopyridine in the Synthesis of Pharmaceutical Intermediates

Introduction & Mechanistic Insights

2-Azidopyridine is a highly versatile, bifunctional heterocyclic building block that has become indispensable in medicinal chemistry and drug discovery[1]. Its utility stems from the orthogonal reactivity of the azide functional group, which enables rapid elaboration into complex pharmacophores via click chemistry, metal-catalyzed cross-coupling, and advanced skeletal editing techniques.

However, the application of 2-azidopyridine requires a deep understanding of its unique thermodynamic behavior—specifically, the azide-tetrazole tautomeric equilibrium . In both solid state and solution, 2-azidopyridine exists in equilibrium with its fused-ring isomer, tetrazolo[1,5-a]pyridine[2].

Causality in Reactivity: While analytical data (such as


H NMR) often shows that the tetrazole form predominates in solution at room temperature, the molecule reacts exclusively via the linear 2-azidopyridine form during cycloadditions[2]. As the linear azide is consumed in a reaction (e.g., by reacting with an alkyne), Le Chatelier's principle drives the continuous ring-opening of the tetrazole to replenish the reactive azide species[3].

Equilibrium T Tetrazolo[1,5-a]pyridine (Thermodynamically Stable) A 2-Azidopyridine (Kinetically Reactive) T->A  Thermal  Equilibrium Tri 1,4-Disubstituted 1,2,3-Triazole A->Tri  Cu(I) Catalyst  (CuAAC) Alk Terminal Alkyne Alk->Tri  Cycloaddition

Diagram 1: The thermodynamic equilibrium of 2-azidopyridine and its kinetic pathway in CuAAC.

Safety Profiling & Thermal Characterization

Organic azides are inherently high-energy materials. Because 2-azidopyridines carry nearly equal numbers of nitrogen and carbon atoms, safety concerns have historically limited their scale-up in pharmaceutical manufacturing. To safely utilize these synthons, rigorous thermal profiling via Differential Scanning Calorimetry (DSC) is mandatory.

Halogenated 2-azidopyridines, which are highly sought after for subsequent Buchwald–Hartwig or Suzuki cross-coupling, exhibit strong exothermic decomposition. As shown in the data below, decomposition typically begins around 119–135 °C, releasing massive amounts of energy[4].

Table 1: Thermal Properties of Selected Halogenated Azidopyridines [4]

Compound Onset Temperature (°C) Exotherm (kJ/mol) Impact Sensitivity
2-Azido-5-fluoropyridine 129.5 240 Stable
4-Azido-3-fluoropyridine 124.3 249 Explosive (39 J)
2-Azido-5-chloropyridine 135.2 239 Stable

| 2-Azido-5-bromopyridine | 134.8 | 236 | Stable |

Note: Due to the explosive nature of specific regioisomers under mechanical stress, traditional batch synthesis of these intermediates poses significant risks, necessitating the use of continuous flow chemistry.

Key Applications in Pharmaceutical Synthesis

A. Synthesis of 1,2,3-Triazole Pharmacophores

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for generating 1,4-disubstituted 1,2,3-triazoles[5]. Triazoles are highly valued in drug design as metabolically stable bioisosteres for amide bonds. 2-Azidopyridine serves as the critical nitrogen-rich building block, allowing for the rapid assembly of bis(1,2,3-triazolyl-pyridine) ligands and targeted oncology therapeutics[5][6].

B. Skeletal Editing: Bridging the Pyridine-Pyridazine Gap

A groundbreaking application of 2-azidopyridine derivatives is in "skeletal editing"—the direct carbon-to-nitrogen atom replacement within an aromatic ring[7]. Pyridazines (C


N

rings) are highly desirable pharmaceutical scaffolds but are notoriously difficult to synthesize de novo compared to pyridines. By introducing an azide group at the ortho position of an N-aminopyridinium cation, researchers can trigger a photoinitiated rearrangement. The azide undergoes N

elimination, driving a ring-expansion/contraction sequence that cleanly converts the pyridine core into a pyridazine[7][8].

Validated Experimental Protocols

Protocol 1: Safe Synthesis of 2-Azidopyridine via Continuous Flow Diazotization

To mitigate the accumulation of explosive diazonium salts and azides, continuous flow chemistry is utilized. The microreactor environment provides superior mass and heat transfer, instantly dissipating the heat of diazotization and preventing thermal runaway[9].

Materials: 2-Aminopyridine (0.5 M in 15% aq. HCl), NaNO


 (0.6 M in water), NaN

(0.6 M in water), Dichloromethane (DCM). Equipment: Three-pump continuous flow system with two sequential PTFE microreactors (internal volume: 1.0 mL each) submerged in a 0–5 °C cooling bath.

Step-by-Step Methodology:

  • System Priming: Prime Pump 1 (amine/acid), Pump 2 (nitrite), and Pump 3 (azide) with their respective solvents to establish stable flow rates.

  • Diazotization (Reactor 1): Set Pump 1 and Pump 2 to a flow rate of 0.5 mL/min. The streams mix in Reactor 1 at 0 °C. Causality: The low temperature and rapid mixing ensure the unstable 2-pyridinediazonium salt is formed quantitatively without decomposing into pyridinol byproducts[1].

  • Azidation (Reactor 2): Introduce the NaN

    
     stream via Pump 3 (0.5 mL/min) into the output of Reactor 1, flowing directly into Reactor 2 at 0 °C. Causality: The azide ion acts as a strong nucleophile, displacing the diazonium group and releasing N
    
    
    
    gas. The continuous flow format safely manages the gas evolution.
  • In-Line Extraction: Direct the output stream into an in-line phase separator alongside a continuous stream of DCM. Causality: Immediate extraction into the organic phase isolates the 2-azidopyridine from the acidic aqueous waste, preventing degradation and avoiding manual handling of the pure azide[9].

FlowChem P1 Pump 1: 2-Aminopyridine + HCl R1 Reactor 1 (0-5 °C): Diazotization P1->R1 P2 Pump 2: NaNO2 (aq) P2->R1 R2 Reactor 2 (0-5 °C): Azidation R1->R2 Diazonium Intermediate P3 Pump 3: NaN3 (aq) P3->R2 Ext In-line Extraction (DCM) R2->Ext + N2 Gas Out Pure 2-Azidopyridine in Organic Phase Ext->Out

Diagram 2: Continuous flow workflow for the safe, scalable synthesis of 2-azidopyridine.

Protocol 2: CuAAC "Click" Synthesis of 1-(Pyridin-2-yl)-1H-1,2,3-triazole Intermediates

Materials: 2-Azidopyridine (1.0 equiv), Terminal Alkyne (1.1 equiv), CuSO


·5H

O (0.05 equiv), Sodium Ascorbate (0.1 equiv), t-BuOH/Water (1:1 v/v).

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 2-azidopyridine and the terminal alkyne in t-BuOH. Causality:t-BuOH is chosen because it easily solubilizes both the organic starting materials and the aqueous catalytic system, ensuring a homogenous reaction interface.

  • Catalyst Activation: In a separate vial, dissolve CuSOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ·5H
    
    
    
    O and sodium ascorbate in water. The solution will turn from blue to pale yellow. Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ, which is strictly required to enforce 1,4-regioselectivity.
  • Cycloaddition: Add the aqueous catalyst mixture to the organic solution. Stir vigorously at room temperature for 12–24 hours. Causality: Although the starting material exists predominantly as the unreactive tetrazole, the Cu(I) complex selectively binds the trace linear azide. As it forms the triazole, the equilibrium is continuously pulled forward until complete conversion is achieved[3].

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with a saturated EDTA solution to scavenge residual copper ions, which can interfere with downstream biological assays.

References

Sources

Application Note: Strategic Development of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

[1][2][3][4][5]

Executive Summary & Introduction

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing it to interact with a diverse array of biological targets. In oncology, derivatives of this scaffold have demonstrated potent efficacy against Tubulin (colchicine binding site), PI3K/Akt/mTOR signaling, and Cyclin-Dependent Kinases (CDKs) .

This guide provides a high-level technical workflow for the development of these agents. Unlike generic protocols, this document focuses on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid library generation, followed by a validated screening cascade targeting microtubule destabilization—a dominant mechanism for this class of compounds.

Mechanistic Overview

The following diagram illustrates the primary signaling cascades modulated by imidazo[1,2-a]pyridine derivatives, leading to cancer cell apoptosis.

MOA_PathwayDrugImidazo[1,2-a]pyridineDerivativeTubulinTubulin(Colchicine Site)Drug->Tubulin InhibitsPI3KPI3K/Akt/mTORDrug->PI3K InhibitsMicrotubuleMicrotubuleDestabilizationTubulin->Microtubule CausesCaspaseCaspase-3/7ActivationPI3K->Caspase De-repressesG2MG2/M PhaseArrestMicrotubule->G2M TriggersG2M->Caspase ActivatesApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Figure 1.[1][2][3] Dual-mechanism pathway showing microtubule destabilization and kinase inhibition leading to apoptosis.

Chemical Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Protocol[8][9][10]

The GBB reaction is the gold standard for synthesizing imidazo[1,2-a]pyridines. It is an atom-economic, three-component coupling of 2-aminopyridines, aldehydes, and isocyanides.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and scaffold hopping.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[4]

  • Aldehyde (1.0 equiv)[4]

  • Isocyanide (1.0 equiv)[4]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or PEG-400 (Green alternative)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-compatible vial, dissolve the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in 2 mL of MeOH.

  • Activation: Add the catalyst (e.g., Sc(OTf)₃, 25 mg) and stir for 5 minutes at room temperature to facilitate imine formation.

  • Coupling: Add the isocyanide (1.0 mmol). Seal the vial.

  • Irradiation: Irradiate at 100–120°C for 15–30 minutes (Power: 100W). Note: Monitor pressure limits.

  • Workup: Cool to room temperature. If product precipitates, filter and wash with cold MeOH. If soluble, remove solvent in vacuo, redissolve in DCM, wash with water, and purify via flash column chromatography (Hexane/EtOAc gradient).

Technical Insight:

"The choice of catalyst dictates the yield. Lewis acids like Sc(OTf)₃ are superior for sterically hindered aldehydes, whereas Iodine is a cost-effective alternative for simple aromatic aldehydes." — Ref [1]

Comparison of Synthetic Routes
FeatureHantzsch CondensationGroebke-Blackburn-Bienaymé (GBB)
Components 2 (Aminopyridine + α-haloketone)3 (Aminopyridine + Aldehyde + Isocyanide)
Diversity Limited by α-haloketone availabilityHigh (Commercial availability of aldehydes/isocyanides)
Atom Economy Lower (Halogen waste)High (Water is the only byproduct)
Reaction Time Hours (Reflux)Minutes (Microwave)

In Silico Validation: Molecular Docking

Before biological testing, candidates should be screened for binding affinity, particularly against the Colchicine Binding Site (CBS) of tubulin, a validated target for this scaffold.

Protocol: Tubulin-CBS Docking Workflow

Target Structure: PDB ID: 4O2B (Tubulin-Colchicine complex).

  • Protein Preparation:

    • Remove crystallographic water molecules (except those bridging the ligand, if any).

    • Add polar hydrogens and compute Gasteiger charges.

    • Define the grid box centered on the native colchicine ligand (approx. coordinates: X=12, Y=6, Z=22).

  • Ligand Preparation:

    • Generate 3D conformers of synthesized imidazo[1,2-a]pyridines.

    • Minimize energy using MMFF94 force field.

  • Docking (AutoDock Vina / Glide):

    • Set exhaustiveness to 32 (high precision).

    • Validation Step: Re-dock the native Colchicine ligand. The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.

  • Hit Selection Criteria:

    • Binding Energy < -8.0 kcal/mol.

    • Presence of H-bond with Cys241 or Val181 (critical residues in the CBS).

In Vitro Biological Evaluation[1][6][7][11]

Primary Screen: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7, A549).

Critical Protocol Steps:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Crucial: Fill outer wells with PBS to prevent "edge effect" evaporation which skews data.

  • Treatment: After 24h adhesion, treat with serial dilutions of compounds (0.01 – 100 µM) for 48–72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Mechanism Verification: Tubulin Polymerization Assay

Objective: Confirm if the compound acts as a Microtubule Destabilizing Agent (MDA).

Methodology:

  • Reagents: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Setup: In a pre-warmed (37°C) 96-well plate, mix tubulin (3 mg/mL) with the test compound (5 µM). Include Colchicine (positive control) and Paclitaxel (stabilizer control).

  • Kinetic Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) using a DAPI-based reporter or absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Inhibitors (like Imidazo[1,2-a]pyridines): Decrease Vmax and final plateau height compared to vehicle control.

    • Stabilizers: Increase polymerization rate.

Advanced Validation: Cell Cycle Analysis

Imidazo[1,2-a]pyridine derivatives acting on tubulin typically cause cell cycle arrest at the G2/M phase due to spindle formation failure.

Flow Cytometry Protocol:

  • Treatment: Treat cells (e.g., A549) with IC₅₀ concentration of the compound for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire >10,000 events on a flow cytometer.

  • Result: A significant increase in the G2/M peak (4N DNA content) confirms antimitotic activity.

Experimental Workflow Summary

WorkflowDesign1. Design(Scaffold Hopping)Docking2. In Silico(Docking to 4O2B)Design->DockingSynth3. Synthesis(GBB Reaction)Docking->Synth High ScoreMTT4. Primary Screen(MTT Assay)Synth->MTTTubulin5. Target ID(Polymerization)MTT->Tubulin IC50 < 10µMFACS6. Validation(Cell Cycle/Apoptosis)Tubulin->FACS Confirmed MDA

Caption: Figure 2. Integrated workflow from computational design to biological validation.

References

  • BenchChem. (2025).[4] A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Protocols. Link

  • Song, Q., et al. (2024).[5] "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents." Organic & Biomolecular Chemistry. Link

  • Zhang, K., et al. (2019).[6] "Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke–Blackburn–Bienaymé Reaction."[7][6] The Journal of Organic Chemistry. Link

  • Wang, J., et al. (2024).[5] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rentería-Gómez, M. A., et al. (2024).[8] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Chemistry Proceedings. Link

Advanced Application Note: Development of Fluorescent Probes Using Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore and fluorophore in modern chemical biology.[1] Unlike traditional dyes (e.g., rhodamine, fluorescein), this fused bicyclic system offers exceptional structural rigidity, high quantum yields, and a tunable "push-pull" electronic architecture. This guide details the rational design of these probes, focusing on Excited-State Intramolecular Proton Transfer (ESIPT) for large Stokes shifts and Intramolecular Charge Transfer (ICT) for environmental sensing (e.g., lipid droplets, viscosity). We provide a validated protocol for their one-pot synthesis via the Groebke-Blackburn-Bienaymé (GBB) reaction and downstream biological validation.

Strategic Design Principles

To develop a high-performance probe, researchers must select the photophysical mechanism appropriate for the target analyte.

Mechanism Selection
Target ApplicationRecommended MechanismStructural Requirement
Lipid Droplets / Viscosity ICT (Intramolecular Charge Transfer) Electron-donating group (e.g., -NMe2) at C6/C8 and electron-withdrawing group (e.g., -CN, -NO2) at C3.
pH Sensing / Ratiometric ESIPT (Excited-State Intramolecular Proton Transfer) Hydroxyl group at the ortho position of a phenyl ring attached to C2 (H-bond donor) and the imidazole nitrogen (H-bond acceptor).
ROS / Metal Ions Chemodosimeter (Reaction-based) Masking group on the phenol (e.g., boronate for H2O2) or a chelating arm (e.g., picolylamine) for metals.
The ESIPT Advantage

The ESIPT mechanism is critical for minimizing self-quenching and improving signal-to-noise ratios. Upon excitation, the proton transfers from the hydroxyl group to the imidazole nitrogen, generating a keto tautomer that emits at a significantly longer wavelength (Red-shifted) than the enol form. This results in a Large Stokes Shift (>100 nm) , eliminating interference from excitation light.

Protocol A: One-Pot Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction[2]

Objective: Synthesize a library of 3-aminoimidazo[1,2-a]pyridines efficiently. Principle: The GBB reaction is an isocyanide-based multicomponent reaction (IMCR) condensing an aldehyde, a 2-aminopyridine, and an isocyanide.

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)

  • Aldehyde: 2-Hydroxybenzaldehyde (for ESIPT probes) or 4-(Dimethylamino)benzaldehyde (for ICT probes) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Ammonium Chloride (NH₄Cl) (10-20 mol%) or Scandium Triflate (Sc(OTf)₃) (5 mol%)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Experimental Workflow
  • Activation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in EtOH (3 mL). Stir at room temperature for 10 minutes to initiate imine formation.

  • Addition: Add the isocyanide (1.1 mmol) and the catalyst (NH₄Cl, 0.2 mmol).

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 4–6 hours.

    • Method B (Microwave - Recommended): Irradiate at 100°C for 20–30 minutes (Power: 100W).

  • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Many derivatives precipitate upon cooling. Filter the solid and wash with cold EtOH.

    • If no precipitate forms, evaporate solvent and purify via silica gel column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (look for the singlet at C3-NH if applicable) and HRMS.

Visualization: GBB Synthesis Pathway

GBB_Synthesis Start Reagents: 2-Aminopyridine Aldehyde Isocyanide Imine Intermediate: Imine Formation Start->Imine Condensation (EtOH, RT) Cyclization Catalysis: [4+1] Cycloaddition (NH4Cl / Sc(OTf)3) Imine->Cyclization + Isocyanide + Catalyst Product Product: Imidazo[1,2-a]pyridine Scaffold Cyclization->Product Reflux/MW - H2O

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.

Protocol B: Photophysical Characterization

Objective: Determine the Quantum Yield (


) and Stokes Shift.
  • Preparation: Prepare a 10 mM stock solution of the probe in DMSO.

  • Solvatochromism: Dilute stock to 10

    
    M in solvents of varying polarity (Toluene, DCM, EtOH, DMSO, PBS).
    
  • Absorption: Record UV-Vis spectra (200–800 nm). Note the

    
    .
    
  • Emission: Excite at

    
     and record emission spectra.
    
  • Quantum Yield Calculation: Use Quinine Sulfate (0.1 M H₂SO₄,

    
    ) or Rhodamine B as a standard.
    
    
    
    
    Where
    
    
    = integrated emission area,
    
    
    = absorbance at excitation wavelength,
    
    
    = refractive index.

Protocol C: Biological Imaging (Lipid Droplets)

Objective: Validate the probe for intracellular lipid droplet (LD) imaging using an ICT-based imidazo[1,2-a]pyridine.

Reagents
  • Cell Line: HeLa or HepG2 cells.

  • Probe: 1 mM stock in DMSO.

  • Co-stain: Nile Red (Commercial LD marker).

  • Fixative: 4% Paraformaldehyde (PFA).

Imaging Workflow
  • Seeding: Seed cells on 35 mm confocal dishes (2

    
     10⁵ cells/dish) and incubate for 24h.
    
  • Incubation: Replace medium with fresh medium containing the probe (Typical concentration: 1–5

    
    M). Incubate for 30 minutes at 37°C.
    
    • Note: Imidazo[1,2-a]pyridines are generally cell-permeable; washing steps may be minimized to prevent washout if the probe is reversible.

  • Co-staining (Optional): Add Nile Red (100 nM) for the final 10 minutes.

  • Washing: Wash cells

    
     with PBS (pH 7.4).
    
  • Microscopy:

    • Probe Channel: Excite at 405 nm (or specific

      
      ), collect emission 450–550 nm.
      
    • Nile Red Channel: Excite at 561 nm, collect emission 580–650 nm.

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) to quantify co-localization (Target PCC > 0.90).

Visualization: Biological Validation Workflow

Bio_Imaging Cells Live HeLa/HepG2 Cells Incubation Incubation: Probe (5 µM, 30 min) +/- Co-stain (Nile Red) Cells->Incubation Wash Wash 3x PBS (Remove extracellular dye) Incubation->Wash Imaging Confocal Microscopy (Ex: 405nm / Em: 500nm) Wash->Imaging Analysis Data Analysis: Pearson's Correlation Signal-to-Noise Ratio Imaging->Analysis

Caption: Step-by-step workflow for validating fluorescent probes in live-cell imaging.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Quantum Yield Molecular rotation dissipating energy (ACQ).Introduce bulky groups (e.g., tert-butyl) at C6/C8 to restrict rotation or induce AIE (Aggregation-Induced Emission).
Small Stokes Shift Absence of ESIPT or ICT.Ensure the -OH group is ortho to the imidazole nitrogen. Verify solvent polarity isn't quenching the ICT state.
Poor Cell Permeability Probe is too polar or charged.Esterify carboxylic acid groups (e.g., -COOMe) which can be hydrolyzed intracellularly by esterases.
High Background Signal Non-specific binding.Titrate concentration down (try 100 nM - 1

M). Use ratiometric imaging to cancel out background noise.[2]

References

  • Groebke-Blackburn-Bienaymé Reaction: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[3][4][5][6] MDPI.

  • Lipid Droplet Probes: Multistimuli-responsive dual-state emissive imidazo[1,2-α]pyridine as imaging probe for lipid droplets.[7][8] ResearchGate.[9]

  • ESIPT Mechanism: Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes. Taylor & Francis.

  • Metal Ion Detection: Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+. RSC Publishing.

  • Review of Applications: Progress in the Development of Imidazopyridine-Based Fluorescent Probes. PubMed.

Sources

Translating Privileged Scaffolds: Imidazo[1,2-a]pyridines in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals transitioning scaffolds into optoelectronics.

Executive Summary & Photophysical Profiling

Historically recognized as a "privileged scaffold" in medicinal chemistry (e.g., zolpidem, alpidem), the imidazo[1,2-a]pyridine nucleus has recently emerged as a highly versatile building block in materials science. Its inherent structural rigidity, electron-rich bridging nitrogen, and facile functionalization at the C-2, C-3, and C-6 positions allow for precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)[1].

As an Application Scientist, transitioning this molecule from a biological pharmacophore to an optoelectronic material requires a deep understanding of its photophysical causality. By engineering specific donor-acceptor (D-A) geometries or introducing proton-donating moieties, this scaffold can be driven to exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , Dual-State Emission (DSE) , and Mechanofluorochromism [2][3]. This guide details the mechanistic rationale, quantitative data, and self-validating protocols for synthesizing and applying these advanced materials.

Excited-State Intramolecular Proton Transfer (ESIPT) Sensors

When an imidazo[1,2-a]pyridine is functionalized with a 2'-hydroxyphenyl group at the C-2 position, it forms a strong intramolecular hydrogen bond. Upon UV excitation, the molecule undergoes an ultrafast enol-to-keto tautomerization (ESIPT).

The Causality of the Stokes Shift: The ESIPT process forces the molecule to emit from the lower-energy keto state, resulting in an exceptionally large Stokes shift (often >10,000 cm⁻¹). This prevents self-absorption (inner filter effect) and provides a zero-background signal, making these derivatives ideal for highly sensitive fluorescent probes and chemodosimeters[3][4].

ESIPT_Mechanism Enol Enol Form (Ground State) Absorbs UV/Vis Enol_Excited Excited Enol (E*) Franck-Condon State Enol->Enol_Excited Excitation (hν1) Keto_Excited Excited Keto (K*) Proton Transfer Enol_Excited->Keto_Excited ESIPT (Ultrafast) Keto_Ground Keto Form (Ground State) Emits Fluorescence Keto_Excited->Keto_Ground Emission (hν2) Large Stokes Shift Keto_Ground->Enol Reverse PT (Fast)

Fig 1: Photophysical cycle of ESIPT in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines.

Protocol 1: One-Pot Synthesis of an ESIPT-Active Imidazo[1,2-a]pyridine Sensor

Methodology based on the Ortoleva-King type reaction.

Reagents: 2-aminopyridine (2.3 equiv), 2'-hydroxyacetophenone (1.0 equiv), elemental iodine (I₂, 1.2 equiv), aqueous NaOH. Causality behind Reagent Choice: Utilizing elemental iodine generates the α-iodo ketone intermediate in situ. This strategic choice eliminates the need to isolate highly lachrymatory, unstable, and toxic α-halo ketones, drastically improving laboratory safety and overall thermodynamic yield[3].

Step-by-Step Workflow:

  • In Situ Halogenation: In a round-bottom flask, combine neat 2-aminopyridine, 2'-hydroxyacetophenone, and I₂.

  • Thermal Condensation: Heat the neat mixture to 110 °C under constant stirring for 4 hours. The mixture will transition into a dark, viscous melt as the Ortoleva-King intermediate forms.

  • Base-Promoted Cyclization: Cool the mixture slightly to 80 °C, then carefully add 10 mL of 2M aqueous NaOH. Elevate the temperature to 100 °C for 1 hour. Rationale: The strong base neutralizes the hydroiodide salts and drives the final cyclodehydration step to form the imidazo[1,2-a]pyridine ring.

  • Extraction & Purification: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash with sodium thiosulfate (to remove residual iodine), and dry over MgSO₄. Purify via silica gel chromatography (Hexane/EtOAc).

  • Self-Validating Quality Control: Dissolve 1 mg of the purified product in a non-polar solvent (e.g., cyclohexane). Irradiate with a 340 nm UV lamp. An immediate, bright yellow/orange emission (~550 nm) visually confirms successful ESIPT capability, validating the presence of the necessary intramolecular hydrogen bond.

Dual-State Emitters (DSE) & OLED Applications

Standard fluorophores often suffer from Aggregation-Caused Quenching (ACQ) in the solid state, limiting their use in Organic Light-Emitting Diodes (OLEDs). By utilizing the imidazo[1,2-a]pyridine core as an electron donor and coupling it to an electron acceptor (e.g., 1,3,5-triazine), researchers can engineer Dual-State Emitters (DSE) that fluoresce brightly in both solution and solid states[1].

The Causality of Twisted Geometries: Functionalizing the C-3 position introduces severe steric hindrance, forcing a highly twisted conformation between the donor and acceptor. This restricts π-conjugation and spatially separates the HOMO and LUMO. This separation minimizes the singlet-triplet energy gap (ΔE_ST), a strict prerequisite for Thermally Activated Delayed Fluorescence (TADF) in high-efficiency OLEDs[1].

OLED_Workflow Core Imidazo[1,2-a]pyridine Core (Electron Acceptor/Donor) Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Core->Coupling Structural Tuning D_A_Molecule Twisted D-A Molecule (Separated HOMO/LUMO) Coupling->D_A_Molecule Induce Steric Twist Sublimation Vacuum Sublimation (Purification >99.9%) D_A_Molecule->Sublimation Thermal Stability Check Device OLED Device Fabrication (Evaporation on ITO) Sublimation->Device Thin Film Deposition

Fig 2: Workflow from imidazo[1,2-a]pyridine synthesis to OLED device fabrication.

Protocol 2: Fabrication of an Imidazo[1,2-a]pyridine OLED Thin Film

Step-by-Step Workflow:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with O₂ plasma for 10 minutes to increase the work function and improve hole injection.

  • Thermal Evaporation: Transfer the substrate to a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr).

  • Layer Deposition:

    • Deposit a 40 nm hole-transport layer (e.g., NPB) at a rate of 1.0 Å/s.

    • Co-evaporate the synthesized imidazo[1,2-a]pyridine DSEgen (emitter) doped at 5-10 wt% into a host matrix (e.g., CBP) for a 30 nm emissive layer. Rationale: Doping prevents exciton annihilation while the DSEgen's twisted structure ensures high solid-state quantum yield.

    • Deposit a 20 nm electron-transport layer (e.g., TPBi).

  • Cathode Deposition: Deposit 1 nm of LiF followed by 100 nm of Aluminum.

  • Self-Validating Quality Control: Apply a forward bias of 3.0 V. A measurable electroluminescence curve matching the photoluminescence spectrum of the synthesized powder confirms successful charge recombination within the imidazo[1,2-a]pyridine emissive layer.

Quantitative Photophysical Data Summary

To guide material selection, the following table summarizes the structure-property relationships of various imidazo[1,2-a]pyridine derivatives based on their functionalization[1][2][3].

Material ClassRepresentative Structural ModificationAbs. Max (nm)Em. Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Primary Application
ESIPT Fluorophore 2-(2'-hydroxyphenyl) substitution~340~480–550> 11,0000.10 – 0.40Fluorescent Sensors / Bioprobes
DSEgen / OLED Triazine-encapped (Twisted D-A)~380~520~7,000> 0.60 (Solid)OLEDs / Solid-State Lighting
Mechanochromic Pyridine-tethered TPE appendage~360460 (Cryst.) → 520 (Amorph.)Variable> 0.50 (Aggregated)Anti-counterfeiting / Pressure Sensors

References

  • Title: Designing Multifunctional AIEgens by Molecular Engineering of Imidazo[1,2-a]pyridine For Color Tunable Molecular Salts, Anti-Counterfeit Applications and Sensing of Mn2+, Ag+, and Fe3 Source: PubMed / Chem Eur J. URL: Link to Source
  • Title: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction Source: The Journal of Organic Chemistry - ACS Public
  • Title: An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation Source: RSC Publishing URL: Link to Source
  • Title: Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens: applications in TNP sensing, bioimaging, and organic light emitting diodes Source: RSC Publishing URL: Link to Source

Sources

Troubleshooting & Optimization

optimizing CuAAC reaction conditions with 2-azidopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Catalysis Division Subject: Troubleshooting & Optimization of CuAAC Reactions with 2-Azidopyridine Substrates Ticket ID: #CuAAC-2AP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "2-Azidopyridine Paradox"

Welcome to the technical support center. You are likely reading this because your standard Click Chemistry protocol (CuSO₄/Ascorbate/TBTA), which works flawlessly for benzyl azides, has failed or given poor yields with 2-azidopyridine.

You are not alone. 2-Azidopyridines are among the most difficult substrates in the CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) family due to two competing failure modes:

  • Valence Tautomerism: They spontaneously cyclize into unreactive tetrazolo[1,5-a]pyridines.

  • Catalyst Poisoning: The pyridine nitrogen acts as a chelator, sequestering the Cu(I) catalyst in an inactive state.

This guide provides a self-validating protocol to overcome these thermodynamic and kinetic traps.

Part 1: Diagnostic & Mechanistic Analysis

Before attempting the reaction again, you must understand the "Deadlock" mechanism.

The Failure Mode Diagram

The following diagram illustrates the two "sinks" that remove your active reagents from the catalytic cycle.

G Figure 1: The 2-Azidopyridine Deadlock. The substrate exists in equilibrium with an unreactive tetrazole and can sequester copper, halting the catalytic cycle. Tetrazole Tetrazolo[1,5-a]pyridine (UNREACTIVE RESERVOIR) Azide 2-Azidopyridine (REACTIVE FORM) Tetrazole->Azide Heat / Polar Solvent Chelate Cu(I)-Pyridine Chelate (CATALYST POISONING) Azide->Chelate + Cu(I) (No Strong Ligand) Product 1,2,3-Triazole Product Azide->Product + Alkyne / Optimized Catalyst Cu_Free Active Cu(I)-Ligand Complex Cu_Free->Chelate Ligand Displacement

Issue 1: The Tetrazole Equilibrium

2-Azidopyridines exist in equilibrium with their cyclic isomer, tetrazolo[1,5-a]pyridine.

  • The Problem: The tetrazole form does not react in CuAAC.

  • The Driver: This equilibrium is solvent and substituent-dependent.[1][2][3] Electron-donating groups and non-polar solvents favor the inactive tetrazole.

  • The Fix: You must shift the equilibrium toward the open azide form using Heat and Polar Solvents .

Issue 2: Catalyst Poisoning (The Chelation Effect)

The pyridine nitrogen (N1) and the azide proximal nitrogen are perfectly positioned to form a bidentate chelate with Cu(I).

  • The Problem: This chelation is often stronger than the binding of standard ligands like TBTA. The copper becomes "locked" by the substrate and cannot bind the alkyne to initiate the catalytic cycle.

  • The Fix: You need a "Privileged Ligand" that binds Cu(I) stronger than the pyridine substrate does, or you must increase catalyst loading to saturate the chelation sites.

Part 2: Optimized Experimental Protocol

Do not use "standard" Click conditions (water/tBuOH, RT, 1 mol% Cu). Use this optimized workflow specifically designed for heteroaromatic azides.

Reagents & Setup
  • Solvent: DMSO or DMF (Required to shift equilibrium to azide form).

  • Catalyst Source: Copper(I) Iodide (CuI) or [Cu(MeCN)₄]PF₆.

    • Note: While CuSO₄/Ascorbate is standard, Cu(I) salts often perform better for difficult chelating substrates in organic media.

  • Ligand: TBIA (Tris(2-benzimidazolylmethyl)amine) or BTTAA .

    • Why? TBIA forms a more sterically demanding and electronically stable complex than TBTA, preventing the 2-azidopyridine from displacing it.

  • Temperature: 60°C – 80°C.

Step-by-Step Methodology
  • Ligand-Catalyst Premix (Critical):

    • In a separate vial, dissolve CuI (10 mol%) and TBIA (10 mol%) in degassed DMSO. Stir for 5 minutes under inert atmosphere (N₂ or Ar).

    • Technical Note: Premixing ensures the active catalytic complex forms before the copper is exposed to the "poisonous" pyridine substrate.

  • Substrate Preparation:

    • Dissolve 2-azidopyridine (1.0 equiv) and Alkyne (1.2 equiv) in DMSO.

    • Concentration should be high (0.5 M – 1.0 M) to drive kinetics.

  • Initiation:

    • Add the Catalyst/Ligand solution to the substrate mixture.

    • Seal the vessel and heat immediately to 65°C .

  • Monitoring:

    • Monitor via LC-MS.

    • Warning: TLC might be misleading due to the tetrazole-azide equilibration on silica gel.

Part 3: Data & Comparisons

Table 1: Solvent Impact on Tautomeric Equilibrium

Select the solvent that maximizes the Reactive Azide form.

Solvent SystemDielectric ConstantPredominant SpeciesSuitability for Reaction
CDCl₃ / Toluene Low (< 5)Tetrazole (Inactive)❌ Poor
THF Moderate (7.5)Equilibrium Mix⚠️ Moderate
DMSO / DMF High (> 36)Azide (Reactive)Excellent
Water High (80)Azide (Reactive)✅ Good (if soluble)
Table 2: Ligand Selection Guide
LigandTypeBinding AffinityRecommendation for 2-Azidopyridine
None N/ALowFail (Substrate poisons Cu)
TBTA TriazoleModerate⚠️ Risky (Often displaced by pyridine)
TBIA BenzimidazoleVery High Preferred (Resists displacement)
BTTAA TriazoleHighAlternative (Good for aqueous mix)

Part 4: Troubleshooting FAQs

Q1: The reaction stalls at 50% conversion. Adding more Cu doesn't help. Why?

  • Diagnosis: You likely have product inhibition or "dead" copper.

  • Solution: The triazole product formed is also a pyridine-triazole ligand, which is an incredibly strong chelator (tridentate potential). It is auto-poisoning.

  • Fix: Use 20 mol% Cu loading from the start. You need enough copper to satisfy the chelating product and catalyze the remaining starting material.

Q2: I see a spot on TLC that isn't my product or starting material.

  • Diagnosis: It is likely the tetrazole form.

  • Verification: Run an NMR in DMSO-d6. If you see a shift in the pyridine protons compared to CDCl3, you are observing the equilibrium shift.

  • Action: Do not purify yet. Heat the reaction longer. The tetrazole will eventually revert to azide and react, provided the catalyst is still active.

Q3: Can I use the CuSO₄ / Sodium Ascorbate method?

  • Answer: Yes, but with modifications.

  • Protocol: Use Water/DMSO (1:1) to ensure solubility and favor the azide form. Increase Ascorbate to 20 mol% to prevent oxidation, as the pyridine-Cu complex is prone to oxidative degradation. Use BTTAA as the ligand (water-soluble and robust).

Part 5: Decision Tree for Optimization

Use this logic flow to determine your specific reaction conditions.

Optimization Figure 2: Optimization Logic Flow. Select pathway based on solubility and troubleshoot via Temp/Loading. Start Start Optimization SolventCheck Is Substrate Water Soluble? Start->SolventCheck WaterYes Yes SolventCheck->WaterYes WaterNo No SolventCheck->WaterNo ProtocolA Protocol A: Solvent: H2O/tBuOH Ligand: BTTAA (2 eq to Cu) Cu: CuSO4 + NaAsc WaterYes->ProtocolA ProtocolB Protocol B: Solvent: DMSO (Dry) Ligand: TBIA Cu: CuI (10-20 mol%) WaterNo->ProtocolB HeatCheck Is Conversion < 50%? ProtocolA->HeatCheck ProtocolB->HeatCheck Action1 Increase Temp to 80°C (Shift Equilibrium) HeatCheck->Action1 Yes Action2 Increase Cu Load to 20% (Saturate Chelation) HeatCheck->Action2 If Heat Fails

References

  • Mechanism of Chelation/Poisoning: Kuijpers, B. H. M., et al. "Cu(I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition of 2-Azidopyridines." Tetrahedron, 2005.

  • Azide-Tetrazole Equilibrium: El-Azhary, A. A.[3] "Azide-Tetrazole Equilibrium in 2-Azidopyridines." Journal of Physical Chemistry A, 2000.

  • Ligand Acceleration (TBIA/BTTAA): Rodionov, V. O., et al. "Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society, 2007.

  • Optimized Conditions for Heterocycles: Brotherton, W. S., et al. "Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition." Organic Letters, 2009.

Sources

strategies to shift the 2-azidopyridine azide-tetrazole equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the 2-Azidopyridine ⇌ Tetrazolo[1,5-a]pyridine Equilibrium

Executive Summary: The "Ghost" Azide Phenomenon

Welcome to the technical support hub for 2-azidopyridine systems. If you are here, you likely encountered a common frustration: your compound behaves like a tetrazole by NMR but you need it to react like an azide, or vice versa.

The core issue is Azido-Tetrazole Valence Tautomerism . Unlike standard keto-enol tautomerism, this involves the formation and breaking of a ring system.

  • The Tetrazole (Closed Form): Generally the thermodynamic resting state in solid phase and polar solvents. It is stable and often unreactive to "Click" conditions at room temperature.

  • The Azide (Open Form): The reactive species required for cycloadditions (CuAAC, SPAAC). It is favored by high temperatures and electron-withdrawing substituents.

This guide provides the strategies to manipulate this equilibrium to suit your synthetic or analytical needs.

Mechanistic Visualization

Understanding the energy landscape is critical for troubleshooting. The diagram below illustrates the isomerization pathway and the factors that push the equilibrium.

AzideTetrazoleEquilibrium cluster_factors Equilibrium Shifters Azide 2-Azidopyridine (Open Form) Reactive Species TS Transition State (Bond Rotation/Formation) Azide->TS Cyclization TS->Azide Heat / Non-polar Solvent Tetrazole Tetrazolo[1,5-a]pyridine (Closed Form) Resting State TS->Tetrazole Exothermic (-ΔH) Tetrazole->TS Ring Opening EWG EWG Substituents (e.g., -NO2, -CF3) Favors Azide EWG->Azide EDG EDG Substituents (e.g., -OMe, -NH2) Favors Tetrazole EDG->Tetrazole Solvent Polar Solvents (DMSO) Favors Tetrazole Solvent->Tetrazole

Figure 1: The thermodynamic equilibrium between the open azide and closed tetrazole forms. Factors stabilizing each side are indicated.

Troubleshooting & FAQs

Q1: My Click reaction (CuAAC) is failing or extremely slow at room temperature. NMR shows a pure compound, but it looks like the tetrazole.

Diagnosis: You are likely working with a substrate where the equilibrium constant (


) is very high (

) at 25°C. The concentration of the reactive azide species is too low to drive the kinetics. Solution:
  • Increase Temperature: The ring-opening to the azide is endothermic. Heating the reaction to 60–80°C significantly increases the population of the reactive azide tautomer.

  • Change Solvent: If solubility permits, switch from polar aprotic solvents (DMSO, DMF) to less polar solvents (Toluene, THF). Polar solvents stabilize the dipole of the tetrazole, locking it in the unreactive form.

Q2: How can I definitively tell which form I have? The NMR peaks are ambiguous.

Diagnosis:


 NMR shifts can be subtle.[1][2] The equilibrium might be fast on the NMR timescale, giving an averaged signal, or slow, showing two distinct sets.
Validation Protocol: 
  • IR Spectroscopy (The "Smoking Gun"): This is the most reliable quick check.

    • Azide: Strong, sharp band at ~2130 cm⁻¹ (asymmetric stretch).

    • Tetrazole: Absence of this band.

  • 
     NMR:  If you have access to labeled compounds or high-sensitivity probes, the nitrogen shifts are drastically different. Tetrazole ring nitrogens appear upfield relative to the central nitrogen of the azide group.
    
Q3: I need to isolate the open azide form for a specific study. Is this possible?

Diagnosis: For unsubstituted 2-azidopyridine, the solid state is almost exclusively tetrazole. Strategy:

  • Substituent Engineering: You must destabilize the tetrazole ring. Introduce strong Electron-Withdrawing Groups (EWG) (e.g.,

    
    , 
    
    
    
    ) at the 6-position (adjacent to the ring nitrogen) or 5-position. This reduces the nucleophilicity of the ring nitrogen, preventing cyclization.
  • Steric Hindrance: A bulky group at the 3-position can sterically clash with the azide group, preventing the planar conformation required for tetrazole ring closure.

Technical Data: Shifting the Equilibrium

Use the following data to predict the dominant form of your substrate.

Table 1: Solvent Impact on Equilibrium (Unsubstituted 2-Azidopyridine)

Note: Polar solvents stabilize the more polar tetrazole form.

SolventDielectric Constant (

)
Dominant Species (25°C)Recommended for Reactivity?
DMSO-d6 46.7Tetrazole (>95%) No (unless heated >80°C)
Acetone-d6 20.7Tetrazole (>90%)Moderate
CDCl3 4.8Mixture / TetrazoleYes (Equilibrium shifts easier)
Toluene-d8 2.4Azide detectable High
Table 2: Substituent Effects (Electronic Steering)

Based on thermodynamic stability (


).
Substituent TypeExampleEffect on EquilibriumMechanism
Strong EWG 5-NO₂, 6-CF₃Shifts to Azide Decreases N-ring nucleophilicity; destabilizes closed form.
Weak EWG 5-Cl, 5-BrMixed / Azide favoredInductive withdrawal weakens N-N bond formation.
EDG 5-Me, 5-OMeLocks as Tetrazole Increases N-ring nucleophilicity; stabilizes closed form.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Determination

Use this protocol to determine the activation energy required for your specific substrate.

  • Preparation: Dissolve 10 mg of substrate in 0.6 mL of DMSO-d6 (for stability) or Toluene-d8 (to observe azide).

  • Initial Scan: Acquire a standard

    
     NMR at 25°C (298 K). Note the chemical shifts of the aromatic protons. Tetrazole protons are typically deshielded (downfield) compared to the azide.
    
  • Stepwise Heating:

    • Increase probe temperature in 10°C increments (e.g., 30, 40, 50, 60, 70, 80°C).

    • Allow 5 minutes for equilibration at each step.

    • Shim at each temperature point.

  • Analysis:

    • Watch for the coalescence of peaks (fast exchange) or the emergence of a new set of peaks (slow exchange).

    • If new peaks appear upfield (typically), integrate the ratio of Tetrazole : Azide.

    • Plot

      
       vs 
      
      
      
      to extract thermodynamic parameters (
      
      
      ,
      
      
      ).
Protocol B: "Tetrazole-Masked" Click Reaction (CuAAC)

Standard room-temp click protocols often fail with these substrates. Use this modified procedure.

Reagents:

  • Tetrazolo[1,5-a]pyridine substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH / Water (1:1) or Dioxane / Water (if solubility is poor).

Procedure:

  • Dissolution: Dissolve the tetrazole and alkyne in the solvent mixture.

  • Catalyst Addition: Add the copper source and ascorbate.

  • Thermal Activation (CRITICAL):

    • Do not stir at RT.

    • Heat the reaction vessel to 60–70°C . This thermally cracks the tetrazole ring, generating a steady-state concentration of the reactive azide.

    • Note: The reaction is driven by Le Chatelier’s principle. As the trace azide reacts with the alkyne to form the triazole (irreversible), more tetrazole opens to restore the equilibrium.

  • Monitoring: Monitor by LC-MS. The disappearance of the starting material mass (M) and appearance of the product (M + Alkyne) confirms the pathway.

  • Workup: Cool to RT. Chelate copper with EDTA or ammonia wash. Extract with EtOAc.

References

  • Equilibrium Dynamics & Solvent Effects

    • Title: Azide–Tetrazole Equilibrium in Pyrido[3,2-d]pyrimidines.[3]

    • Source: University of L
    • URL:[Link] (Representative link for similar heterocyclic equilibrium studies)

  • Substituent Effects & Steering

    • Title: Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent vari
    • Source:Beilstein J. Org. Chem. (2015).
    • URL:[Link]

  • NMR Characteriz

    
     Labeling): 
    
    • Title

      
       Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium.[4][5]
      
    • Source:J. Org.[2][4] Chem. (2022).[4][6]

    • URL:[Link]

  • IR Spectroscopy Validation

    • Title: 2D IR photon echo of Azido- probes for Biomolecular Dynamics.[7]

    • Source:J. Phys. Chem. B (2010).
    • URL:[Link]

Sources

Navigating the Synthesis of 2-Azidopyridine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-azidopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this versatile yet hazardous compound. My aim is to move beyond simple protocols and offer a comprehensive resource that addresses the "why" behind experimental choices, ensuring both safety and success in your synthetic endeavors.

Introduction: The Dual Nature of 2-Azidopyridine

2-Azidopyridine is a valuable reagent in medicinal chemistry and materials science, primarily due to the reactivity of its azide functional group, which is a key component in "click chemistry".[1] However, its synthesis and handling are fraught with challenges, largely stemming from its inherent instability and potential for explosive decomposition.[1][2] This guide will equip you with the knowledge to navigate these challenges, particularly when transitioning from laboratory-scale to larger-scale production.

A crucial aspect of 2-azidopyridine's chemistry is its existence in equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine.[1] This tautomerism can influence its reactivity and spectroscopic properties.[1]

Frequently Asked Questions (FAQs)

Here are some of the most common questions and concerns encountered when working with 2-azidopyridine:

Q1: What are the primary explosive hazards associated with 2-azidopyridine?

A1: 2-Azidopyridine is a high-energy compound due to its high nitrogen content, making it susceptible to rapid and violent decomposition. The main hazards include:

  • Thermal Decomposition: The compound can decompose exothermically when heated, releasing a large volume of nitrogen gas, which can lead to a rapid pressure increase and explosion.[2]

  • Shock and Friction Sensitivity: Organic azides can be sensitive to shock and friction, especially in their pure, dry, crystalline form.[2]

  • Formation of Heavy Metal Azides: Contact with heavy metals such as lead, copper, mercury, and silver can form highly sensitive and explosive heavy metal azides.[2] This is a critical consideration for reaction vessels and equipment.

  • Formation of Hydrazoic Acid: Acidic conditions can lead to the formation of hydrazoic acid (HN₃), which is a toxic and explosive gas.[2]

Q2: What are the key signs of a potentially hazardous situation during a reaction?

A2: Be vigilant for these warning signs:

  • Unexpected Exotherm: A sudden, uncontrolled increase in reaction temperature is a critical indicator of a potential runaway reaction.[2]

  • Gas Evolution: Rapid and unexpected gas evolution can signal decomposition.[2]

Q3: I'm observing an azide-tetrazole equilibrium in my characterization data. How does this affect my reaction?

A3: 2-Azidopyridine exists in equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine.[1] While the tetrazole form may be predominant in solution, the compound can still react as the linear 2-azidopyridine.[3] This equilibrium is a key consideration for its reactivity and characterization.

Core Synthetic Methodologies: A Comparative Analysis

There are two primary methods for synthesizing 2-azidopyridine: the diazotization of 2-aminopyridine and the nucleophilic aromatic substitution of 2-halopyridines.[1]

Method Starting Material Advantages Disadvantages Safety Considerations
Diazotization 2-AminopyridineReadily available starting material.[1]Safety concerns with batch processing.[1]Formation of potentially explosive diazonium salts and azides; requires careful temperature control. Modern flow chemistry methods significantly improve safety.[1]
Nucleophilic Substitution 2-Chloropyridine or 2-BromopyridineGenerally higher yields and simpler procedure.[1]2-Chloropyridine may be less readily available or more expensive than 2-aminopyridine.[1]Use of aprotic solvents at high temperatures.[1]
Diagram: Synthetic Routes to 2-Azidopyridine

SynthesisRoutes cluster_diazotization Diazotization Route cluster_substitution Nucleophilic Substitution Route 2-Aminopyridine 2-Aminopyridine Diazonium Salt Diazonium Salt 2-Aminopyridine->Diazonium Salt NaNO2, H+ 2-Azidopyridine_D 2-Azidopyridine Diazonium Salt->2-Azidopyridine_D NaN3 2-Halopyridine 2-Chloropyridine or 2-Bromopyridine 2-Azidopyridine_S 2-Azidopyridine 2-Halopyridine->2-Azidopyridine_S NaN3, DMF/DMSO

Caption: Primary synthetic pathways to 2-azidopyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-Aminopyridine

This foundational method involves the conversion of 2-aminopyridine to a diazonium salt, which is then displaced by an azide ion.[1]

Step 1: Diazotization of 2-Aminopyridine

  • Dissolve 2-aminopyridine in an acidic solution (e.g., hydrochloric or sulfuric acid) and cool to 0-5 °C.[1]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the 2-pyridinediazonium salt.[1]

Step 2: Azide Substitution

  • To the freshly prepared diazonium salt solution, slowly add a solution of sodium azide (NaN₃) in water, again at a low temperature.[1]

  • Stir the reaction mixture to ensure complete reaction.

Work-up and Purification:

  • Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide).[1]

  • Extract the product with an organic solvent like diethyl ether or dichloromethane.[1]

  • Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]

  • Further purification can be achieved by column chromatography on silica gel.[1]

Protocol 2: Synthesis via Nucleophilic Substitution of 2-Chloropyridine

This method involves the direct displacement of a halide from the pyridine ring by an azide ion.[1]

  • Heat a solution of 2-chloropyridine and sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.[1]

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.[1]

  • The crude product can be purified by column chromatography.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction.Ensure dropwise addition of reagents and adequate stirring. Monitor reaction to completion using TLC.
Decomposition of the product.Maintain strict temperature control. Consider a lower reaction temperature for a longer duration.[2]
Poor quality starting materials.Ensure the purity of starting materials. Impurities can lead to side products.[2]
Impure Product Co-elution with impurities during chromatography.Optimize chromatographic conditions on a small scale first. Consider alternative purification methods like crystallization if safe.[2]
Product degradation on silica gel.Use deactivated or neutral silica gel. Minimize the time the product is on the column.[2]
Safety Incident: Unexpected Exotherm Inadequate cooling.Ensure the cooling system is functioning correctly.[2]
Decomposition of 2-azidopyridine.If the temperature exceeds safe limits, assume decomposition. Initiate emergency procedures immediately. For future reactions, maintain strict temperature control and consider a continuous flow setup.[2]
Reaction with incompatible materials.Review all materials in contact with the reaction mixture to ensure no heavy metals or strong acids are present.[2]

Scale-Up Considerations: Moving to Continuous Flow Chemistry

The inherent safety risks of batch synthesis, particularly the diazotization route, make continuous flow chemistry a highly attractive alternative for larger-scale production.[1]

Advantages of Flow Chemistry:

  • Enhanced Safety: Flow reactors minimize the accumulation of hazardous intermediates and reduce the risk of uncontrolled exothermic reactions.[1][4][5] Only small amounts of hazardous chemicals are present at any given time, reducing the potential danger in case of an accident.[4][5]

  • Improved Heat and Mass Transfer: Small-diameter flow reactors provide excellent heat and mass transfer, preventing local hot spots and side reactions.[4][5]

  • Rapid and Efficient Synthesis: Flow chemistry allows for the safe and rapid synthesis of 2-azidopyridine and its derivatives.[1][4][5]

  • In-line Work-up and Purification: In-line extractive work-up can be implemented, allowing for subsequent reactions without manual handling of the hazardous azide intermediate.[4][5]

Diagram: Batch vs. Flow Synthesis

BatchVsFlow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis Large Reactor Large Volume of Hazardous Reagents Heat Buildup Potential for Runaway Reaction Large Reactor->Heat Buildup Manual Handling Isolation of Hazardous Intermediate Heat Buildup->Manual Handling Microreactor Small Volume of Reagents at a Time Efficient Cooling Precise Temperature Control Microreactor->Efficient Cooling In-line Processing Automated Work-up and Purification Efficient Cooling->In-line Processing

Sources

Validation & Comparative

comparing the reactivity of 2-, 3-, and 4-azidopyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 2-, 3-, and 4-Azidopyridine Isomers

Introduction: The Strategic Importance of Azidopyridines

In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, azidopyridines have emerged as indispensable building blocks. Their utility stems from the versatile reactivity of the azide moiety, which serves as a linchpin for a variety of powerful transformations, most notably the 1,3-dipolar cycloadditions (a cornerstone of "click chemistry") and the Staudinger reaction.[1][2] The pyridine core, a privileged scaffold in medicinal chemistry, imparts unique electronic properties and provides a vector for aqueous solubility and specific biological interactions.

However, not all azidopyridine isomers are created equal. The position of the azide group relative to the ring nitrogen atom (at the 2-, 3-, or 4-position) profoundly influences the electronic distribution within the molecule, leading to significant, and often strategically exploitable, differences in reactivity. This guide provides a comprehensive comparison of these three isomers, grounded in mechanistic principles and supported by experimental observations, to empower researchers in selecting the optimal isomer for their specific synthetic challenges.

Pillar 1: Electronic Structure—The Root of Reactivity Differences

The reactivity of the azidopyridine isomers is fundamentally governed by the electron-withdrawing nature of the pyridine ring nitrogen. This effect is transmitted to the azide group through a combination of inductive and resonance effects, the latter being highly position-dependent.

  • 4-Azidopyridine (para-position): This isomer experiences the strongest electron-withdrawing effect. The ring nitrogen can effectively delocalize the electron density from the C4 position via a direct resonance conjugation pathway. This delocalization extends to the attached azide group, making the terminal nitrogen atom (Nγ) of the azide significantly more electrophilic. This enhanced electrophilicity is a key determinant in many of its characteristic reactions.[1]

  • 2-Azidopyridine (ortho-position): Similar to the 4-isomer, the 2-position is also activated by resonance. However, the proximity of the azide group to the lone pair of the ring nitrogen can introduce additional electronic and steric effects, including potential intramolecular interactions that can modulate reactivity. While still highly reactive, its behavior can sometimes diverge from the 4-isomer.

  • 3-Azidopyridine (meta-position): The azide group at the 3-position is primarily influenced by the inductive electron-withdrawing effect of the ring nitrogen. It is not in a position of direct resonance conjugation with the ring nitrogen. Consequently, the azide group in 3-azidopyridine is comparatively more electron-rich than in its 2- and 4-substituted counterparts, leading to generally lower reactivity in reactions that favor an electron-deficient azide.

G cluster_4 4-Azidopyridine Resonance cluster_2 2-Azidopyridine Resonance cluster_3 3-Azidopyridine (No Direct Resonance) 4_start 4-Azidopyridine 4_res1 Resonance Structure (Negative charge on Ring N) 4_start->4_res1 Electron Delocalization 2_start 2-Azidopyridine 2_res1 Resonance Structure (Negative charge on Ring N) 2_start->2_res1 Electron Delocalization 3_start 3-Azidopyridine 3_note Inductive Effect Dominates 3_start->3_note caption Fig 1. Electronic effects in azidopyridine isomers.

Sources

alternative reagents to 2-azidopyridine for bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of bioconjugation reagents reveals that while 2-azidopyridine is a fascinating heterocyclic building block, it presents severe mechanistic bottlenecks for mild, biomolecule-friendly labeling. This guide dissects the chemical limitations of 2-azidopyridine, objectively compares it with superior alternative reagents, and provides validated experimental workflows for researchers and drug development professionals.

The Mechanistic Bottleneck of 2-Azidopyridine

To understand why alternatives are necessary, we must first examine the causality behind 2-azidopyridine’s failure in standard bioconjugation environments.

When an azido group is positioned adjacent to an annular nitrogen in a heterocyclic ring (such as in 2-azidopyridine), it undergoes a reversible intramolecular 1,5-dipolar cycloaddition[1]. This reaction forms a fused tetrazole ring (tetrazolo[1,5-a]pyridine). At room temperature and in polar, aqueous solvents—the exact conditions required for preserving the structural integrity of proteins and live cells—this tautomeric equilibrium heavily favors the unreactive tetrazole form[2].

Because the tetrazole tautomer is inert to terminal alkynes, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions stall. To shift the equilibrium back to the reactive open-chain azide, researchers are forced to use elevated temperatures, non-polar solvents, or prolonged reaction times[2]. These harsh conditions inevitably lead to protein denaturation and cell death. Furthermore, heterocyclic azides pose significant explosive hazards, often requiring specialized continuous flow chemistry setups merely to handle them safely[3].

G TET Tetrazolo[1,5-a]pyridine (Thermodynamically Stable, Unreactive) AZP 2-Azidopyridine (Reactive Azide Form) TET->AZP Heat / Non-polar Solvent PROD 1,4-Triazole Conjugate (Requires Harsh Conditions) AZP->PROD CuAAC (Slow) ALI Aliphatic Azides (No Tautomerism) PROD2 1,4-Triazole Conjugate (Mild Aqueous Conditions) ALI->PROD2 CuAAC / SPAAC (Fast)

Fig 1. Azide-Tetrazole equilibrium vs. Aliphatic Azide reactivity pathways.

Superior Alternative Reagents for Bioconjugation

To bypass the azide-tetrazole equilibrium and achieve high-yielding bioconjugation under physiological conditions, three primary classes of alternative reagents have become the industry standard.

Aliphatic and PEGylated Azides (The Direct CuAAC Replacement)

By utilizing azides attached to aliphatic carbon chains (e.g., azido-propionic acid or PEG-azides), the adjacent annular nitrogen is eliminated, making tautomerism impossible. These reagents exist 100% in the reactive azide form. They serve as direct, 1-to-1 replacements for 2-azidopyridine in CuAAC reactions, enabling rapid triazole formation at room temperature in aqueous buffers[4]. The addition of PEG spacers further enhances the aqueous solubility of the bioconjugate, preventing protein aggregation.

Cyclooctynes: DBCO and BCN (The Copper-Free Click)

While CuAAC is efficient, the required Cu(I) catalyst generates reactive oxygen species (ROS) that are toxic to live cells and can degrade sensitive oligonucleotides. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) drive Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The massive ring strain of the cyclooctyne lowers the activation energy required for cycloaddition, allowing the reaction to proceed spontaneously with aliphatic azides without any metal catalyst[4].

Tetrazines and Trans-Cyclooctene (The Kinetic Upgrade)

For applications requiring ultra-fast labeling (e.g., short-lived radiopharmaceutical tracking or highly dilute in vivo targeting), the Inverse Electron Demand Diels-Alder (iEDDA) reaction is the gold standard. This bioorthogonal reaction pairs a Tetrazine (Tz) with a strained alkene like Trans-Cyclooctene (TCO). iEDDA operates at kinetic rates up to 100,000 times faster than standard CuAAC or SPAAC, entirely eliminating the need for azides and copper[5].

DecisionTree Start Bioconjugation Need Q1 In vivo / Live Cell? Start->Q1 YesLive Copper-Free Required Q1->YesLive Yes NoLive In vitro / Fixed Cells Q1->NoLive No SPAAC SPAAC (DBCO/BCN) Moderate Kinetics YesLive->SPAAC Standard Speed iEDDA iEDDA (Tetrazine/TCO) Ultra-Fast Kinetics YesLive->iEDDA High Speed NoLive->iEDDA Fragile Proteins CuAAC CuAAC (Aliphatic Azide) High Efficiency, Low Cost NoLive->CuAAC Stable Proteins

Fig 2. Decision matrix for selecting optimal bioconjugation alternative reagents.

Quantitative Performance Comparison

The following table summarizes the kinetic and operational differences between 2-azidopyridine and its modern alternatives. The data clearly illustrates why tautomerizing azides are obsolete for mild bioconjugation.

Reagent ClassPrimary Reaction TypeApprox. Kinetics (M⁻¹s⁻¹) at 25°CBiocompatibility / ToxicityCatalyst RequiredTautomerism Risk
2-Azidopyridine CuAAC~0 (Stalled at RT)Poor (Requires Heat/Solvent)Cu(I)High (Forms Tetrazole)
Aliphatic Azides CuAAC10 - 100Moderate (Cu(I) toxicity)Cu(I)None
DBCO / BCN SPAAC0.1 - 1.0Excellent (Live Cell Compatible)NoneNone
Tetrazine (Tz) iEDDA10,000 - 100,000Excellent (In vivo Compatible)NoneNone

Validated Experimental Protocol: Copper-Free SPAAC Labeling

To demonstrate a self-validating bioconjugation system that circumvents the limitations of 2-azidopyridine, the following protocol details the fluorescent labeling of an azide-modified antibody using DBCO-PEG4-Fluorophore via SPAAC.

Scientific Logic: By utilizing an aliphatic azide on the antibody and a DBCO-functionalized dye, we eliminate both the tetrazole equilibrium and the need for toxic copper catalysts. The inclusion of a desalting step ensures that subsequent UV-Vis quantification accurately reflects covalently bound dye, rather than background noise.

Materials Required:
  • Antibody pre-functionalized with aliphatic azides (e.g., via NHS-ester/amine chemistry).

  • DBCO-PEG4-Fluorophore (e.g., DBCO-PEG4-AlexaFluor 488) stock at 10 mM in anhydrous DMSO.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Zeba™ Spin Desalting Columns (40K MWCO).

  • UV-Vis Spectrophotometer (e.g., NanoDrop).

Step-by-Step Methodology:
  • Preparation of the Antibody:

    • Adjust the concentration of the azide-modified antibody to 1.0 - 2.0 mg/mL in PBS (pH 7.4). Ensure no primary amines or competing nucleophiles are present in the buffer (avoid Tris or sodium azide preservatives).

  • Initiation of the SPAAC Reaction:

    • Calculate the required volume of DBCO-PEG4-Fluorophore to achieve a 5-to-10 molar excess relative to the antibody.

    • Causality Note: A molar excess drives the second-order reaction to completion within a practical timeframe without requiring heat.

    • Slowly pipette the DBCO-dye into the antibody solution while gently vortexing. Keep the final DMSO concentration below 5% (v/v) to prevent antibody precipitation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2 to 4 hours. Protect the tube from light using aluminum foil to prevent photobleaching of the fluorophore.

  • Purification (Removal of Unreacted Reagent):

    • Equilibrate a 40K MWCO spin desalting column with PBS (pH 7.4) by centrifuging at 1,000 x g for 2 minutes.

    • Apply the reaction mixture to the center of the resin bed and centrifuge again at 1,000 x g for 2 minutes. The purified, conjugated antibody is collected in the flow-through, while the unreacted DBCO-dye is retained in the column matrix.

  • Validation (Degree of Labeling Calculation):

    • Measure the absorbance of the purified conjugate at 280 nm (protein) and the maximum absorbance wavelength of the fluorophore (e.g., 495 nm for AlexaFluor 488).

    • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the fluorophore's cross-absorbance at 280 nm. A successful SPAAC reaction typically yields a DOL of 2 to 4 fluorophores per antibody.

References

  • AZIDE-TETRAZOLE EQUILIBRIUM IN PYRIDO[2,3-d]PYRIMIDINES. Riga Technical University.
  • Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. PMC / ACS.
  • Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry.
  • Signature of click chemistry in advanced techniques for cancer therapeutics. PMC.
  • Bioorthogonal Chemistry as a Tool for Prodrug Activation and Drug Design. University of Otago.

Sources

comparative study of catalysts for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Strategies for Imidazo[1,2-a]pyridine Synthesis

Executive Summary

Imidazo[1,2-a]pyridines are privileged N-fused bicyclic scaffolds critical to modern pharmacology, serving as the core pharmacophore in blockbuster anxiolytic and hypnotic drugs such as Zolpidem, Alpidem, and Necopidem[1]. Historically, the synthesis of these heterocycles relied on the Tschitschibabin reaction—the condensation of 2-aminopyridines with highly lachrymatory and unstable α-haloketones.

To overcome the limitations of pre-functionalized substrates, modern synthetic methodologies have pivoted toward in situ catalytic C–H functionalization, multicomponent reactions, and oxidative couplings[1]. As a Senior Application Scientist, selecting the optimal catalyst system requires balancing atom economy, substrate scope, and environmental impact. This guide objectively compares three leading catalytic paradigms: Copper-catalyzed A³-coupling , Iodine-mediated Ortoleva-King cyclization , and Visible-light Photocatalysis .

Mechanistic Causality & Catalyst Selection

The choice of catalyst fundamentally alters the reaction pathway, dictating which starting materials can be utilized and what intermediates are formed.

A. Transition Metal Catalysis: Copper (Cu) in A³-Coupling

Copper catalysis (e.g., CuI, Cu/SiO₂) is the gold standard for three-component (A³) couplings involving 2-aminopyridines, aldehydes, and terminal alkynes[2][3].

  • The Causality: Copper specifically activates the terminal alkyne to form a highly nucleophilic Cu-acetylide complex. Simultaneously, the aldehyde and 2-aminopyridine condense to form an electrophilic imine. The Cu-acetylide attacks the imine, forming a propargylamine intermediate, which undergoes Cu-facilitated intramolecular hydroamination and isomerization to yield the imidazo[1,2-a]pyridine[3][4].

  • Advantage: Exceptional atom economy and the ability to build highly substituted C3-functionalized derivatives from simple precursors.

B. Halogen Catalysis: Iodine (I₂) in Ortoleva-King Protocols

Molecular iodine, often paired with transition metals like Iron (FeCl₃) or used metal-free in Deep Eutectic Solvents (DES), drives the Ortoleva-King-type synthesis using unactivated ketones and 2-aminopyridines[5][6].

  • The Causality: Iodine acts as a transient electrophile, promoting the in situ α-halogenation of the ketone (e.g., acetophenone) to form an α-iodoketone. This intermediate is immediately intercepted by the nucleophilic endocyclic nitrogen of 2-aminopyridine, forming a pyridinium intermediate that cyclizes upon dehydration[5].

  • Advantage: Eliminates the need to handle toxic, pre-synthesized α-haloketones. When performed in DES, the reaction time is drastically reduced, often completing in minutes[5].

C. Photoredox Catalysis: Eosin Y and Visible Light

Recent advancements utilize organic dyes like Eosin Y to drive the synthesis via C(sp³)–H functionalization of ethylarenes under blue LED irradiation[7].

  • The Causality: Eosin Y, upon excitation by visible light, acts as a potent single-electron transfer (SET) agent. It oxidizes the substrate to generate radical intermediates, facilitating oxidative cross-coupling with 2-aminopyridine without relying on heavy metals[7].

  • Advantage: Highly sustainable, operates at room temperature, and avoids transition metal contamination—a critical parameter in late-stage pharmaceutical synthesis[7].

Comparative Performance Data

The following table synthesizes the operational parameters and performance metrics of the three catalytic systems based on recent literature[3][5][7].

Catalyst SystemPrimary SubstratesTypical YieldsTemp / TimeSolventGreen Chemistry ProfileKey Limitation
Cu/SiO₂ or CuI 2-Aminopyridine + Aldehyde + Alkyne75% – 95%100 °C / 12 hToluene or NeatModerate (Metal used, but heterogeneous Cu is recyclable)Requires terminal alkynes; trace metal residue.
I₂ / DES (Metal-Free) 2-Aminopyridine + Acetophenone80% – 92%RT to 75 °C / < 1 hCholine Chloride:UreaHigh (No metals, biodegradable solvent)Often requires stoichiometric oxidants or NBS.
Eosin Y (Photocatalyst) 2-Aminopyridine + Ethylarene70% – 87%RT / 12 hAcetonitrileVery High (Metal-free, room temp, visible light)Requires specialized photoreactor setup; longer reaction times.

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating experimental systems. Each step is designed to isolate the causality of the chemical transformation.

Protocol A: Cu-Catalyzed A³-Coupling[3]
  • Preparation: In an oven-dried 10 mL Schlenk tube, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and phenylacetylene (1.2 mmol).

  • Catalyst Addition: Add 10 mol% of Cu/SiO₂ catalyst. (Using a supported catalyst allows for easy post-reaction filtration, preventing product contamination).

  • Reaction: Add 2 mL of anhydrous toluene. Stir the mixture at 110 °C under an inert argon atmosphere for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the Cu/SiO₂ catalyst, washing with ethyl acetate (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexane/EtOAc, 4:1) to afford 3-(phenylethynyl)imidazo[1,2-a]pyridine.

Protocol B: Metal-Free Iodine-Mediated Synthesis in DES[5]
  • Solvent Preparation: Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and urea (1:2 molar ratio) at 80 °C until a clear liquid forms.

  • Halogenation: To 2 mL of DES, add acetophenone (1.0 mmol) and N-bromosuccinimide (NBS) or I₂ (1.0 mmol). Stir at room temperature. TLC will indicate the formation of the α-haloketone within minutes.

  • Cyclization: Immediately add 2-aminopyridine (1.0 mmol) to the reaction mass and heat to 75 °C.

  • Workup: Upon completion (monitored by TLC), pour the mixture into ice-cold water. The DES dissolves in water, causing the imidazo[1,2-a]pyridine to precipitate.

  • Isolation: Filter the solid product and recrystallize from ethanol, achieving high purity without column chromatography.

Protocol C: Photocatalytic Synthesis using Eosin Y[7]
  • Preparation: In a transparent glass vial equipped with a magnetic stir bar, add ethylbenzene (1.0 mmol), 2-aminopyridine (1.5 mmol), and NBS (1.2 mmol).

  • Catalyst Addition: Add Eosin Y (2 mol%) as the organic photocatalyst and 3 mL of acetonitrile.

  • Irradiation: Degas the mixture via sparging with N₂ for 10 minutes. Irradiate the vial using a 460 nm Blue LED strip at room temperature for 12 hours.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify via column chromatography (10% EtOAc in n-hexane) to yield the product.

Mechanistic Workflows (Visualized)

The following DOT diagrams map the logical progression and intermediate formation for each catalytic system.

Cu_A3 A Aldehyde + 2-Aminopyridine B Imine Intermediate A->B Condensation E Propargylamine Intermediate B->E C Terminal Alkyne + Cu Catalyst D Cu-Acetylide Complex C->D Base/Heat D->E Nucleophilic Addition F Intramolecular Cyclization E->F Cu-activation of Alkyne G Imidazo[1,2-a]pyridine F->G Isomerization

Figure 1: Mechanistic pathway of the Copper-catalyzed A³-coupling reaction.

I2_Mechanism A Acetophenone + I2 / NBS B α-Haloketone (in situ) A->B α-Halogenation D Pyridinium Intermediate B->D C 2-Aminopyridine C->D SN2 Substitution E Cyclization & Dehydration D->E Base/Heat F Imidazo[1,2-a]pyridine E->F

Figure 2: Logic flow of the Iodine-mediated Ortoleva-King type synthesis in Deep Eutectic Solvents.

Photo_Mechanism A Eosin Y (Ground State) B Eosin Y* (Excited State) A->B Visible Light (460 nm) C Single Electron Transfer (SET) B->C C->A Catalyst Regeneration D Radical Cation Intermediate C->D Substrate Oxidation E Oxidative Coupling D->E + 2-Aminopyridine F Imidazo[1,2-a]pyridine E->F -H+, -e-

Figure 3: Photoredox cycle for the Eosin Y-catalyzed synthesis under visible light.

References

  • Science Publishing Group (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo[1, 2-a] Pyridines Having Green Chemistry Approach. Available at: 5

  • RSC Publishing (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available at: 7

  • ACS Omega (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at:1

  • SciELO. Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Available at: 3

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at:2

  • ResearchGate (2025). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Available at: 6

  • CoLab (2023). Efficient synthesis and mechanistic insights for the formation of imidazo[1,2-a]pyridines via multicomponent decarboxylative coupling using chitosan-supported copper catalysts. Available at: 4

Sources

A Comparative Guide to the Biological Efficacy of Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the biological efficacy of various imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their therapeutic potential across different disease areas, supported by experimental data and detailed protocols.

Introduction: The Versatile Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. This bicyclic aromatic heterocycle, formed by the fusion of imidazole and pyridine rings, serves as a versatile template for designing novel therapeutic agents. Its rigid structure allows for the specific orientation of substituents, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide will focus on a comparative assessment of their efficacy in oncology and infectious diseases, two areas where they have shown significant promise.

Comparative Analysis of Anticancer Efficacy

Several imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation. Here, we compare two prominent derivatives: Saracatinib (AZD0530) and a novel PI3K inhibitor, ZSTK474.

Mechanism of Action: Targeting Key Kinases

Saracatinib (AZD0530) is a potent inhibitor of Src family kinases (SFKs), which are frequently overexpressed and activated in various human cancers. By inhibiting Src, Saracatinib can disrupt downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

ZSTK474 is a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common event in cancer, making PI3K an attractive therapeutic target.

Below is a diagram illustrating the signaling pathway targeted by ZSTK474.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes ZSTK474 ZSTK474 (Imidazo[1,2-a]pyridine derivative) ZSTK474->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of ZSTK474.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Saracatinib and ZSTK474 against various cancer cell lines. Lower IC50 values indicate greater potency.

DerivativeTargetCell LineCancer TypeIC50 (µM)Reference
Saracatinib Src Family KinasesHCT116Colon Cancer~0.004
PC-3Prostate Cancer~0.025
ZSTK474 PI3KA549Lung Cancer0.18
MCF-7Breast Cancer0.38

Analysis: The data indicates that both compounds are highly potent, albeit through different mechanisms. Saracatinib shows exceptional potency in the nanomolar range against cell lines where Src signaling is a key driver. ZSTK474 demonstrates broader activity in the sub-micromolar range against cancers with known PI3K pathway activation. The choice of derivative would, therefore, depend on the specific genetic makeup of the tumor.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells cleaves the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives (e.g., ZSTK474) in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Add serial dilutions of imidazo[1,2-a]pyridine derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Caption: Standard workflow for an MTT cell viability assay.

Comparative Analysis of Antimicrobial Efficacy

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as novel antimicrobial agents, offering a potential solution to the growing problem of antibiotic resistance.

Spectrum of Activity

Different substitution patterns on the imidazo[1,2-a]pyridine scaffold yield derivatives with varying potencies against a range of bacterial and fungal pathogens. For instance, certain derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus, while others are more effective against Gram-negative bacteria or fungal species like Candida albicans.

Comparative In Vitro Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values for two representative imidazo[1,2-a]pyridine derivatives against common pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

DerivativeTarget OrganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus (MRSA)8
Escherichia coli>64
Derivative B Candida albicans4
Aspergillus fumigatus16

Analysis: Derivative A demonstrates selective and potent activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge. However, it is largely ineffective against the Gram-negative Escherichia coli. In contrast, Derivative B shows promising antifungal activity, particularly against Candida albicans. This highlights the tunability of the imidazo[1,2-a]pyridine scaffold to target specific classes of pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth after a set incubation period is the MIC.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a highly versatile platform for the development of novel therapeutic agents. As demonstrated, strategic modifications to the core structure can yield derivatives with potent and selective activity against cancer cells and microbial pathogens. The comparative data presented in this guide underscore the importance of mechanism-based drug design and highlight the potential of these compounds to address significant unmet medical needs.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to facilitate their translation into clinical settings. Furthermore, exploring novel derivatives for other therapeutic areas, such as neurodegenerative and inflammatory diseases, represents a promising avenue for future investigation.

References

  • Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., Hirono, S., & Yamazaki, K. (2006). Antitumor activity of ZSTK474, a new phosphoinositide 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. [Link]

  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Dukes, M., ... & Wedge, S. R. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available inhibitor of V-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (ErbB2) and epidermal growth factor receptor tyrosine kinase activity. Journal of medicinal chemistry, 49(22), 6465-6488. [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). Design, synthesis, and antimicrobial evaluation of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. Medicinal Chemistry Research, 27(4), 1192-1205. [Link]

  • Koprdova, M., Dvorska, L., Styskala, J., Gucky, T., & Slouka, J. (2019). Synthesis and antifungal activity of some new derivatives of imidazo[1,2-a]pyridine. Molecules, 24(11), 2111. [Link]

A Comparative Guide to Nitrene Synthesis from 2-Azidopyridine: Thermal vs. Photochemical Activation

Author: BenchChem Technical Support Team. Date: March 2026

Nitrenes are highly reactive, electron-deficient monovalent nitrogen species that serve as critical intermediates in C–N bond formation, skeletal editing, and photoaffinity labeling. The generation of 2-pyridylnitrene from 2-azidopyridine—and its closed-ring valence tautomer, tetrazolo[1,5-a]pyridine—serves as a benchmark system for understanding the divergent behavior of nitrenes under different activation modalities.

This guide provides an in-depth, objective comparison of the thermal and photochemical synthesis of nitrenes from 2-azidopyridine. By detailing the mechanistic causality behind intermediate partitioning, spin-state dynamics, and terminal product distribution, this guide equips researchers with the necessary data to select the optimal activation strategy for their specific synthetic or spectroscopic workflows.

Mechanistic Causality: Divergent Activation Pathways

The precursor, 2-azidopyridine, exists in a thermodynamic equilibrium with tetrazolo[1,5-a]pyridine. While the tetrazole form predominates at room temperature, elevated temperatures or specific irradiation conditions drive the equilibrium toward the azide, which subsequently extrudes nitrogen gas (


) to form the nitrene (1)[1]. The method of activation fundamentally dictates the fate of this nitrene.
Photochemical Activation (Matrix Photolysis)

Irradiation of the precursor (typically at 254 nm or 222 nm) in a cryogenic argon matrix triggers a rapid, often barrierless extrusion of


.
  • Spin-State Dynamics: Photolysis initially yields the open-shell singlet 2-pyridylnitrene. Because the singlet state is a transient, high-energy species, it rapidly undergoes Intersystem Crossing (ISC) to the thermodynamically stable triplet ground state (2)[2].

  • Pathway Partitioning: The excess energy provided by UV photons uniquely enables a "Type II" ring-opening event, yielding an open-chain cyanodienylnitrene. Concurrently, a "Type I" ring expansion occurs, converting the singlet nitrene into a cyclic carbodiimide, 1,3-diazacyclohepta-1,2,4,6-tetraene (3)[3].

Thermal Activation (Flash Vacuum Thermolysis)

Thermal decomposition requires overcoming a significant activation barrier to extrude


, typically achieved via Flash Vacuum Thermolysis (FVT) at 400–500 °C.
  • Spin-Allowed Transition: Unlike the direct formation of triplet states (which is spin-forbidden and kinetically slow), the thermal extrusion of

    
     proceeds primarily via a spin-allowed pathway on the 
    
    
    
    ground state surface, yielding the singlet nitrene first (2)[2].
  • High-Temperature Degradation: Under FVT conditions, the system favors the Type I ring expansion to 1,3-diazacycloheptatetraene. However, at temperatures exceeding 500 °C, this cumulene intermediate undergoes severe secondary thermal breakdown, resulting in ring-contraction to form glutacononitriles (Z and E isomers) and minor amounts of 2- and 3-cyanopyrroles (3)[3]. The cyanodienylnitrene is rarely isolated thermally due to its rapid degradation.

NitreneMechanisms Tetrazole Tetrazolo[1,5-a]pyridine Azide 2-Azidopyridine Tetrazole->Azide Δ (Valence Tautomerism) Singlet Singlet 2-Pyridylnitrene (Transient) Azide->Singlet hν (254nm) or Δ (400-500°C) - N₂ Triplet Triplet 2-Pyridylnitrene (Ground State) Singlet->Triplet ISC RingExpand 1,3-Diazacycloheptatetraene (Type I Ring Expansion) Singlet->RingExpand Rearrangement RingOpen Cyanodienylnitrene (Type II Ring Opening) Singlet->RingOpen hν only ThermalDeg Glutacononitriles & Cyanopyrroles RingExpand->ThermalDeg Δ (>500°C)

Caption: Reaction network of 2-azidopyridine nitrene generation and its subsequent divergent pathways.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative differences between the two activation methodologies based on matrix isolation and FVT studies.

ParameterPhotochemical Synthesis (Matrix Photolysis)Thermal Synthesis (Flash Vacuum Thermolysis)
Primary Energy Source UV Irradiation (e.g., 254 nm, 222 nm)Conductive Heat (400–500 °C)
Initial Spin State Singlet (via

/

excited states)
Singlet (via

spin-allowed transition state)
Ground State Reached Triplet 2-pyridylnitrene (via rapid ISC)Triplet 2-pyridylnitrene (observable if matrix-trapped)
Dominant Rearrangement Type II Ring-Opening & Type I Ring-ExpansionType I Ring-Expansion
Key Intermediates Detected Cyanodienylnitrene, 1,3-Diazacycloheptatetraene1,3-Diazacycloheptatetraene
Terminal Products Matrix-stabilized nitrenes and cumulenesGlutacononitriles, 2- and 3-Cyanopyrroles
Typical Conditions 15 K, Argon matrix,

mbar
400–500 °C,

mbar

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes specific spectroscopic benchmarks to confirm the successful generation and partitioning of the nitrene species.

Protocol A: Matrix-Isolation Photolysis for Nitrene Trapping

Objective: Isolate and characterize the triplet ground state and photoproducts without secondary thermal degradation.

  • Sample Preparation: Co-deposit tetrazolo[1,5-a]pyridine vapor (sublimed at ~40 °C) with a large excess of high-purity Argon gas onto a spectroscopic window (e.g., CsI for IR, sapphire for UV) cooled to 15 K using a closed-cycle helium cryostat.

  • Photolysis: Irradiate the matrix using a low-pressure mercury lamp (254 nm) or an excimer laser (222 nm) for 10–30 minutes to induce

    
     extrusion (4)[4].
    
  • Validation & Detection:

    • Monitor the formation of 2-pyridylnitrene via Electron Spin Resonance (ESR) spectroscopy. Validation is achieved by observing the characteristic zero-field splitting (ZFS) parameters of the triplet nitrene (

      
      ; 
      
      
      
      ) (5)[5].
    • Confirm the presence of the 1,3-diazacycloheptatetraene ring-expansion product via its intense IR cumulene stretch at

      
       (4)[4].
      
Protocol B: Flash Vacuum Thermolysis (FVT)

Objective: Thermally induce


 extrusion and evaluate high-temperature rearrangement and fragmentation pathways.
  • Sublimation: Sublime the tetrazolo[1,5-a]pyridine precursor at 40–60 °C under high vacuum (

    
     to 
    
    
    
    mbar).
  • Pyrolysis: Pass the vapor through a quartz tube heated by a tube furnace to 400–500 °C. At this temperature, the tetrazole tautomerizes to 2-azidopyridine, which subsequently loses

    
     (3)[3].
    
  • Product Trapping & Validation:

    • Intermediate Detection: Condense the effluent directly onto a 15 K argon matrix and analyze via IR/ESR to detect the surviving 2-pyridylnitrene and 1,3-diazacycloheptatetraene.

    • Terminal Product Analysis: Trap the effluent in a liquid nitrogen-cooled U-tube. Warm to room temperature, dissolve in a deuterated solvent (e.g.,

      
      ), and analyze via 
      
      
      
      /
      
      
      NMR to quantify the yields of the terminal fragmentation products (glutacononitriles and cyanopyrroles) (3)[3].

ExperimentalWorkflow Start Substrate Sublimation (Tetrazolo[1,5-a]pyridine) Split Activation Modality Start->Split Photo Matrix Photolysis (Ar matrix, 15 K, 254 nm) Split->Photo Thermo Flash Vacuum Thermolysis (400-500 °C, 10⁻⁴ mbar) Split->Thermo ESR ESR Spectroscopy (Triplet Nitrene Detection) Photo->ESR In-situ IR IR / UV Spectroscopy (Cumulene & Nitrene Detection) Photo->IR In-situ Thermo->IR Ar Matrix Isolation NMR NMR Analysis (Terminal Products: Pyrroles) Thermo->NMR Cold Trap Collection

Caption: Comparative experimental workflows for photochemical and thermal nitrene generation.

References

  • 1,5-(1,7)
  • Source: PubMed / J. Org. Chem.
  • 2-Pyridylnitrene and 3-Pyridazylcarbene and Their Relationship via Ring-Expansion...
  • Source: Chemical Reviews (ACS)
  • Source: Physical Chemistry Chemical Physics (SciSpace)

Sources

Evaluation of Synthetic Routes to Substituted Imidazo[1,2-a]pyridines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic pharmacophore pervasive in marketed therapeutics, including the hypnotic zolpidem, the inotropic agent olprinone, and the anti-inflammatory miroprofen[1]. The fusion of an electron-rich imidazole with a pyridine ring creates a highly versatile structure capable of diverse hydrogen bonding and


-stacking interactions. For drug development professionals and synthetic chemists, selecting the optimal synthetic route is critical for balancing library diversity, atom economy, and scalability. This guide evaluates the three primary methodologies for constructing this scaffold: the classical Tschitschibabin condensation, the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction, and modern oxidative cross-coupling.
Mechanistic Divergence & Pathway Visualization

The construction of the imidazo[1,2-a]pyridine core universally relies on 2-aminopyridine as the primary building block. However, the pathways diverge significantly in how the imidazole ring is annulated, dictating the substitution patterns available for late-stage functionalization[2].

G cluster_A Route A: Classical Condensation cluster_B Route B: GBB Multicomponent cluster_C Route C: Oxidative Coupling SM 2-Aminopyridine A2 Nucleophilic Attack (Pyridine Nitrogen) SM->A2 B2 Schiff Base Formation SM->B2 C2 α-Iodoketone Intermediate SM->C2 A1 α-Haloketone A1->A2 A3 Cyclization & Dehydration A2->A3 A_Prod Imidazo[1,2-a]pyridine A3->A_Prod B1 Aldehyde + Isocyanide B1->B2 B3 [4+1] Cycloaddition B2->B3 B_Prod 3-Aminoimidazo[1,2-a]pyridine B3->B_Prod C1 Terminal Alkyne + I2 C1->C2 C3 C-N Bond Formation C2->C3 C_Prod 3-Substituted Imidazo[1,2-a]pyridine C3->C_Prod

Figure 1: Mechanistic divergence of three primary synthetic routes to imidazo[1,2-a]pyridines.

Route A: The Classical Tschitschibabin Condensation

Causality & Mechanism: The traditional approach involves the condensation of 2-aminopyridines with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones[3]. The reaction is driven by the differential nucleophilicity of the 2-aminopyridine nitrogens. Because the lone pair on the exocyclic amine is delocalized into the pyridine ring via resonance, the endocyclic pyridine nitrogen is significantly more nucleophilic. It initiates an 

attack on the

-carbon of the haloketone. This forms a pyridinium intermediate, positioning the exocyclic amine for an intramolecular cyclization onto the carbonyl carbon. Subsequent dehydration yields the aromatic system.

Self-Validating Experimental Protocol:

  • Reaction Setup: Dissolve 2-aminopyridine (10.0 mmol) and

    
    -bromoacetophenone (10.5 mmol) in 20 mL of anhydrous ethanol.
    
  • Acid Scavenging: Add

    
     (15.0 mmol). Causality: Neutralizing the generated HBr is critical; failing to do so results in the protonation of the 2-aminopyridine, which arrests the initial nucleophilic attack and stalls the reaction.
    
  • Execution: Reflux at 80 °C for 4–6 hours under an inert atmosphere.

  • In-Process Validation: Monitor via TLC (EtOAc/Hexane 1:1). The consumption of the UV-active

    
    -bromoacetophenone and the appearance of a highly fluorescent blue/green spot under 365 nm UV light indicates successful imidazopyridine formation.
    
  • Workup: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and

    
    . Dry the organic layer over 
    
    
    
    and purify via silica gel chromatography.
  • Analytical Confirmation:

    
     NMR must reveal the diagnostic C3-H singlet (typically around 
    
    
    
    7.5–8.0 ppm) if the 3-position is unsubstituted.
Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Causality & Mechanism: The GBB reaction is an isocyanide-based multicomponent reaction (IMCR) that directly yields 3-aminoimidazo[1,2-a]pyridines, making it ideal for combinatorial library generation[1][4]. The causality lies in sequential electrophilic activation: a Lewis acid (e.g.,


) or Brønsted acid catalyzes the condensation of 2-aminopyridine and an aldehyde to form an electrophilic iminium ion (Schiff base)[5]. The isocyanide, possessing a unique divalent carbon, acts as an 

-nucleophile attacking this intermediate. A subsequent [4+1]-type cyclization and tautomerization sequence irreversibly drives the reaction to the stable aromatic product[1].

Self-Validating Experimental Protocol (Microwave-Assisted):

  • Imine Formation: Combine 2-aminopyridine (1.0 equiv) and benzaldehyde (1.0 equiv) in methanol (5 mL). Add 10 mol%

    
     as a green catalyst[6]. Stir for 15 minutes at room temperature.
    
  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 equiv). Causality: Adding the isocyanide after pre-forming the imine minimizes unwanted competitive side reactions (e.g., Passerini-type pathways).

  • Execution: Subject the sealed vessel to microwave irradiation (120 °C) for 15 minutes.

  • In-Process Validation: Monitor via FT-IR spectroscopy. The complete disappearance of the intense, characteristic isocyanide

    
     stretch (~2140 
    
    
    
    ) confirms reaction completion.
  • Workup: Evaporate the solvent. The product often precipitates upon the addition of cold diethyl ether, allowing for isolation via simple vacuum filtration, bypassing chromatography.

  • Analytical Confirmation: LC-MS should show the

    
     corresponding to the exact mass of the three assembled components minus one water molecule.
    
Route C: Oxidative Cross-Coupling (C-H Activation)

Causality & Mechanism: To circumvent the use of toxic, lachrymatory


-haloketones, modern methods employ the oxidative coupling of 2-aminopyridines with terminal alkynes or simple ketones[7]. Using an iodine/oxidant system, the terminal alkyne is oxidized in situ to an 

-diiodo or

-iodoketone intermediate[8]. This transient electrophile immediately undergoes a Tschitschibabin-type condensation. The causality here is the generation of the reactive species in situ, which maintains a low steady-state concentration of the electrophile, minimizing side reactions and eliminating operator exposure to hazardous reagents[8].

Self-Validating Experimental Protocol:

  • Reaction Setup: Combine 2-aminopyridine (1.0 equiv), phenylacetylene (1.2 equiv), and

    
     (1.0 equiv) in DMSO (5 mL).
    
  • Execution: Heat the mixture to 100 °C under an open-air atmosphere (air acts as the terminal oxidant) for 12 hours.

  • In-Process Validation: The reaction mixture will transition from the deep purple/brown of molecular iodine to a lighter yellow/orange as the iodine is consumed in the catalytic cycle and the product is formed.

  • Workup: Quench the reaction with saturated aqueous

    
    . Causality: This reduces any unreacted 
    
    
    
    to water-soluble iodide (
    
    
    ), preventing unwanted electrophilic halogenation artifacts on the electron-rich imidazole ring during workup. Extract with EtOAc.
  • Analytical Confirmation:

    
     NMR and 
    
    
    
    NMR are required to confirm the regiochemistry of the substitution, ensuring the alkyne coupled to form the 2-substituted rather than the 3-substituted isomer.
Quantitative Comparison of Synthetic Routes

The following table summarizes the operational and performance metrics of the three evaluated methodologies, providing a decision matrix for process chemists and drug discovery scientists.

Evaluation MetricRoute A: TschitschibabinRoute B: GBB ReactionRoute C: Oxidative Coupling
Primary Reagents

-Haloketones
Aldehydes, IsocyanidesAlkynes/Ketones, Oxidant
Average Yield 70–90%75–95%60–85%
Reaction Time 4–12 hours0.25–2 hours (Microwave)8–24 hours
Atom Economy ModerateHighModerate-High
Substrate Scope Broad (Requires halides)Excellent (Combinatorial)Good (Tolerates diverse FG)
Environmental Impact High waste (Halides)Low (Water byproduct)Moderate (Oxidant waste)
Best Use Case Scale-up of simple scaffoldsHigh-throughput library synthesisGreen chemistry, late-stage functionalization
References

1.4 - MDPI 2. 5 - Beilstein Journals 3. 6 - Sciforum 4.3 - ResearchGate 5. 9 - RSC Publishing 6. 7 - Organic Chemistry Portal 7. 1 - PMC - NIH 8.8 - Organic & Biomolecular Chemistry (RSC) 9.2 - ACS Publications

Sources

Safety Operating Guide

Operational Directive: Safe Disposal of 2-[(1S)-1-azidoethyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(1S)-1-azidoethyl]pyridine Proper Disposal Procedures Content Type: Operational Safety & Deactivation Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists

Executive Summary: Immediate Hazard Alert

DO NOT DISPOSE OF THIS COMPOUND AS STANDARD ORGANIC WASTE.

2-[(1S)-1-azidoethyl]pyridine is a low-molecular-weight organic azide. Based on the Smith Open-Chain Nitrogen Rule , this compound falls into the High-Energy/Explosive category.

  • Carbon/Nitrogen (C/N) Ratio: 1.75 (Critical Threshold is < 3.0)

  • Primary Risks: Shock sensitivity, thermal detonation, and formation of hyper-explosive diazidomethane if exposed to halogenated solvents (e.g., Dichloromethane).[1]

Directive: This compound must be chemically deactivated (reduced) in situ before entering the hazardous waste stream. The following guide details the Staudinger Reduction protocol, which is the industry standard for rendering organic azides safe.

Part 1: Chemical Hazard Profiling & Risk Assessment

Before handling, you must validate the hazard level. As a Senior Application Scientist, I prioritize the "Rule of Six" and C/N ratios to determine stability.

Hazard Calculation:

  • Formula:

    
    
    
  • Structure: Pyridine ring (

    
    ) + Ethyl group (
    
    
    
    ) + Azide moiety (
    
    
    ).
  • C/N Ratio Calculation:

    
    
    
    • Carbon (

      
      ) = 7
      
    • Nitrogen (

      
      ) = 4
      
    • Ratio = 1.75

Interpretation:

C/N Ratio Stability Classification Handling Protocol
> 3.0 Stable Standard precautions.
1.0 - 3.0 Unstable / High Energy Store cold (< -20°C), never concentrate, deactivate before disposal.

| < 1.0 | Extremely Unstable | Do not isolate.[2] Handle in solution only. |

Critical Incompatibilities (The "Fatal Three"):

  • Halogenated Solvents (DCM, Chloroform): Reacts to form Diazidomethane (highly explosive).

  • Heavy Metals (Cu, Pb, Ag): Forms metal azides (primary explosives).[3] Check your waste container fittings for copper/brass.

  • Strong Acids: Generates Hydrazoic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) , a volatile, highly toxic, and explosive gas.[4]
    
Part 2: Pre-Disposal Storage & Handling

If immediate deactivation is not possible, adhere to these interim storage protocols to prevent spontaneous decomposition.

  • Vessel: Polypropylene or Polyethylene bottles (Avoid ground glass joints; friction can trigger detonation).

  • Environment: Store below -20°C in a spark-proof freezer.

  • Light: Protect from light (amber vials or foil-wrapped) to prevent photochemical decomposition.

  • State: NEVER concentrate to dryness. Keep in solution (e.g., Toluene, THF, or Ethyl Acetate).

Part 3: The Deactivation Protocol (Staudinger Reduction)

The safest method to dispose of 2-[(1S)-1-azidoethyl]pyridine is to chemically convert the explosive azide group into a stable amine using the Staudinger Reduction. This method is superior to acid hydrolysis because it avoids the formation of toxic hydrazoic acid.

Mechanism:



Reagents Required:
  • Triphenylphosphine (

    
    ):  1.5 equivalents relative to the azide.[5]
    
  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

  • Water: Excess (required for the hydrolysis step).

Step-by-Step Procedure:
  • Preparation: Set up a round-bottom flask in a fume hood. Ensure no open flames or heat sources are present.

  • Dissolution: Dissolve the waste 2-[(1S)-1-azidoethyl]pyridine in THF. Ensure the concentration is dilute (< 0.5 M).

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

    
    ) solid to the stirring solution at room temperature.
    
    • Observation: You will observe mild bubbling (

      
       gas evolution). This confirms the reaction is working.
      
  • Reaction: Stir the mixture at room temperature for 12–16 hours (overnight).

    • Note: Do not heat the reaction. The exotherm from the phosphine oxidation is usually sufficient.

  • Hydrolysis: Add water (approx. 10% of total volume) to hydrolyze the intermediate iminophosphorane into the amine. Stir for an additional 2 hours.

  • Verification (Critical): Spot a TLC plate. The UV-active azide spot should disappear, replaced by the lower

    
     amine spot and the triphenylphosphine oxide byproduct.
    
    • Alternate Check: IR spectroscopy should show the disappearance of the characteristic azide peak at ~2100

      
      .
      
Part 4: Waste Stream Management

Once deactivated, the material is no longer an explosion hazard but is still chemical waste.

Waste Classification (RCRA - USA):

  • Before Deactivation: Characteristic Waste D003 (Reactive).

  • After Deactivation: Segregate based on the solvent used (e.g., F-list for spent solvents) and toxicity of the resulting amine/pyridine derivative.

Disposal Labeling:

  • Label the container: "DEACTIVATED AZIDE WASTE - CONTAINS ORGANIC AMINE AND PHOSPHINE OXIDE."

  • List the solvent (e.g., "THF Solution").

  • Mark as "Flammable" and "Toxic" (due to the pyridine moiety).

  • Schedule pickup with your EHS department.

Part 5: Visualization & Workflows
Diagram 1: Decision Logic for Azide Handling

This flowchart guides you through the critical safety decisions before disposal.

AzideSafety Start Identify 2-[(1S)-1-azidoethyl]pyridine CalcCN Calculate C/N Ratio (Result: 1.75) Start->CalcCN RiskCheck Is Ratio < 3.0? CalcCN->RiskCheck HighRisk HIGH RISK: EXPLOSIVE Do Not Concentrate! RiskCheck->HighRisk Yes Storage Interim Storage: < -20°C, Dark, Plastic Container HighRisk->Storage Deactivation Deactivation Required: Staudinger Reduction Storage->Deactivation Disposal Dispose as Standard Organic/Toxic Waste Deactivation->Disposal

Caption: Decision matrix for handling high-energy organic azides based on C/N ratio analysis.

Diagram 2: Staudinger Deactivation Workflow

The specific operational steps for chemical neutralization.

StaudingerProtocol Input Azide Waste (in THF) Reagent Add PPh3 (1.5 equiv) Input->Reagent Intermediate Stir 12h (N2 Gas Release) Reagent->Intermediate Hydrolysis Add Water (Hydrolysis) Intermediate->Hydrolysis Verify Verify via TLC/IR (No Azide Peak) Hydrolysis->Verify Waste Organic Waste Bin Verify->Waste

Caption: Step-by-step workflow for the chemical deactivation of 2-[(1S)-1-azidoethyl]pyridine using Triphenylphosphine.

Part 6: Emergency Procedures

Spill Management:

  • Evacuate: Clear the immediate area.

  • Do Not Wipe: Do not use dry paper towels (friction may detonate dried azide).

  • Soak: Cover spill with a towel soaked in the deactivation solution (

    
     in THF) or a dilute ceric ammonium nitrate solution (if available, though 
    
    
    
    is preferred for organics).
  • Wait: Allow 30 minutes for reaction.

  • Clean: Wipe up with wet absorbents and place in a dedicated waste bag.

References
  • University of California, Santa Cruz. (2025). Azide Safety Guidelines: Synthesis, Storage, and Handling.[1][4][6] Environmental Health & Safety.[7][8] [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。